molecular formula C7H16N2 B1284156 1-(Pyrrolidin-1-yl)propan-2-amine CAS No. 50998-03-3

1-(Pyrrolidin-1-yl)propan-2-amine

Cat. No.: B1284156
CAS No.: 50998-03-3
M. Wt: 128.22 g/mol
InChI Key: ZLGZKMHJXLDWSP-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyrrolidin-1-yl)propan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyrrolidin-1-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidin-1-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGZKMHJXLDWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575775
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-03-3
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical properties of 1-(1-pyrrolidinyl)-2-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Pyrrolidinyl)-2-propanamine

Introduction

1-(1-Pyrrolidinyl)-2-propanamine is a diamine compound featuring a saturated five-membered pyrrolidine ring linked to a propanamine backbone. As a chiral molecule containing both a tertiary and a primary amine, it serves as a valuable building block and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and ligands for catalysis. The precise arrangement of its functional groups dictates its reactivity, basicity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its effective application.

This guide provides a comprehensive analysis of the core physicochemical characteristics of 1-(1-pyrrolidinyl)-2-propanamine, offering field-proven insights into its chemical identity, stability, and analytical characterization. The methodologies and data presented are grounded in established scientific principles to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Section 1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. 1-(1-Pyrrolidinyl)-2-propanamine must be distinguished from its structural isomers, such as 3-(1-pyrrolidinyl)-propan-1-amine (CAS 23159-07-1), where the amine and pyrrolidine substituents are located at different positions on the propane chain. This distinction is critical as even minor structural changes can lead to significant differences in chemical behavior and biological activity.

The key identifiers and structural details for 1-(1-pyrrolidinyl)-2-propanamine are summarized below.

IdentifierValueSource
IUPAC Name 1-(pyrrolidin-1-yl)propan-2-amine[1]
CAS Number 50998-03-3[1][2]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Canonical SMILES CC(N)CN1CCCC1[2]
InChI Key ZLGZKMHJXLDWSP-UHFFFAOYSA-N[2]
InChI 1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3[2]

Section 2: Core Physicochemical Properties

The utility of 1-(1-pyrrolidinyl)-2-propanamine in various applications is governed by its intrinsic physicochemical properties. These characteristics influence its solubility in different solvent systems, its behavior in acidic or basic environments, and its interaction with biological membranes.

Summary of Physicochemical Data

PropertyValueComments and ImplicationsSource
Physical State SolidFacilitates handling and weighing under standard laboratory conditions.[2]
XLogP3-AA 0.2This low value indicates a hydrophilic nature, suggesting good solubility in polar solvents.[1]
Hydrogen Bond Donor Count 1The primary amine group (-NH₂) can donate a hydrogen bond.[1]
Hydrogen Bond Acceptor Count 2Both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors.[1]
Topological Polar Surface Area (TPSA) 29.3 ŲSuggests potential for good cell permeability.[1]
Rotatable Bond Count 2Provides conformational flexibility to the molecule.[1]
Solubility and Basicity

Section 3: Stability, Handling, and Safety

Chemical Stability

Amines as a class can be susceptible to oxidative degradation. A study on the structurally related 1-(2-hydroxyethyl)pyrrolidine demonstrated that stability can be significantly reduced in the presence of high oxygen concentrations and metal ions like iron.[4] By extension, 1-(1-pyrrolidinyl)-2-propanamine should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. It is also advisable to avoid contact with incompatible materials such as strong oxidizing agents and acids, with which it can react exothermically.

Handling and Safety

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(1-pyrrolidinyl)-2-propanamine is classified as a hazardous substance.

  • Hazard Classifications : Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[2]

  • Signal Word : Danger.[2]

  • Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

A related isomer, 2-(pyrrolidin-1-yl)propan-1-amine, is noted to cause severe skin burns.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Section 4: Analytical Methodologies

The accurate quantification and identification of 1-(1-pyrrolidinyl)-2-propanamine in various matrices, from reaction mixtures to biological samples, requires robust analytical methods. A highly specific and sensitive approach is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). While a specific validated method for this exact analyte is not published, a workflow can be expertly adapted from established protocols for similar small amine compounds, such as the FDA's method for N-methyl-2-pyrrolidone analysis.[6]

Step-by-Step Experimental Protocol: HPLC-MS/MS Analysis
  • Standard Preparation : Prepare a stock solution of 1-(1-pyrrolidinyl)-2-propanamine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation (Extraction) :

    • For a solid matrix, weigh an appropriate amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Vortex or sonicate the sample to ensure thorough extraction of the analyte.

    • Centrifuge the sample to pellet solid debris.

    • Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration range.

  • Chromatographic Separation (HPLC) :

    • Column : A reverse-phase C18 column is a logical starting point for separating this polar analyte.

    • Mobile Phase : An isocratic or gradient elution using a mixture of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is recommended. The formic acid helps to protonate the amine groups, leading to better peak shape and retention on the C18 column.[6]

    • Flow Rate : Typically 0.2-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • Detection (Tandem Mass Spectrometry) :

    • Ionization Mode : Electrospray Ionization in Positive Mode (ESI+) is ideal for amines, as they readily accept a proton to form [M+H]⁺ ions.

    • Multiple Reaction Monitoring (MRM) : For quantitative analysis, monitor specific precursor-to-product ion transitions. The protonated molecule [C₇H₁₆N₂ + H]⁺ (m/z 129.1) would be the precursor ion. Product ions would be determined by fragmentation experiments, but would likely result from the loss of ammonia or cleavage of the pyrrolidine ring.

    • Confirmation : Monitor at least two different MRM transitions. The ratio of their peak areas must remain constant between the samples and the analytical standards for confident identification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dilution Dilution with Mobile Phase Centrifuge->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Confirm Confirmation (Ion Ratios) MS->Confirm

Caption: HPLC-MS/MS workflow for the analysis of 1-(1-pyrrolidinyl)-2-propanamine.

Section 5: Conceptual Synthetic Pathway

The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[7] The synthesis of 1-(1-pyrrolidinyl)-2-propanamine can be approached through several established organic chemistry transformations. A common and effective strategy is nucleophilic substitution, where pyrrolidine acts as a nucleophile to displace a leaving group on a 3-carbon electrophile.

A plausible synthetic route involves the reductive amination of a ketone. This method offers good control over the formation of the C-N bond.

  • Step 1: Synthesis of the Ketone Intermediate : 1-(Pyrrolidin-1-yl)propan-2-one can be synthesized via the nucleophilic substitution of a halo-ketone, such as 1-chloropropan-2-one, with pyrrolidine. The nitrogen atom of pyrrolidine attacks the carbon bearing the chlorine atom, displacing it to form the desired α-amino ketone.

  • Step 2: Reductive Amination : The resulting ketone is then subjected to reductive amination. In this reaction, the ketone reacts with ammonia (or an ammonia source) to form an imine intermediate in situ. This imine is then reduced, typically using a hydride reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final primary amine product, 1-(1-pyrrolidinyl)-2-propanamine.

This two-step process provides a reliable pathway to the target molecule from commercially available starting materials.

Synthesis_Pathway Pyrrolidine Pyrrolidine Ketone 1-(Pyrrolidin-1-yl)propan-2-one (Intermediate) Pyrrolidine->Ketone Step 1: Nucleophilic Substitution Chloroacetone 1-Chloropropan-2-one Chloroacetone->Ketone Step 1: Nucleophilic Substitution Ammonia Ammonia (NH3) Product 1-(1-Pyrrolidinyl)-2-propanamine (Final Product) Ammonia->Product Step 2: ReductiveAmination Reducer Reducing Agent (e.g., NaBH4) Reducer->Product Step 2: ReductiveAmination Ketone->Product Step 2: ReductiveAmination

Caption: A conceptual two-step synthesis of 1-(1-pyrrolidinyl)-2-propanamine.

Conclusion

1-(1-Pyrrolidinyl)-2-propanamine is a chiral diamine with a well-defined set of physicochemical properties that make it a useful intermediate in chemical synthesis. Its hydrophilic nature, conformational flexibility, and basic character are key attributes for its application. Proper handling and storage procedures are necessary to ensure its stability and the safety of laboratory personnel. The analytical and synthetic workflows outlined in this guide provide a robust framework for researchers to confidently incorporate this compound into their development programs.

References

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Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(Pyrrolidin-1-yl)propan-2-amine. While empirical data for this specific molecule is not widely published, this document outlines the fundamental principles, experimental designs, and analytical methodologies required for its thorough characterization. By leveraging established protocols from the pharmaceutical sciences, this guide serves as a robust template for researchers and drug development professionals. We will explore the causality behind experimental choices, present detailed protocols for thermodynamic solubility and forced degradation studies, and discuss the development of a stability-indicating analytical method—a critical component for regulatory compliance and ensuring product quality.

Introduction to 1-(Pyrrolidin-1-yl)propan-2-amine

1-(Pyrrolidin-1-yl)propan-2-amine is a diamine featuring a pyrrolidine ring linked via a propyl chain to a primary amine. Its chemical structure suggests potential utility as a building block in medicinal chemistry, where amine functionalities are crucial for interacting with biological targets and influencing physicochemical properties.

Chemical Identifiers:

  • IUPAC Name: 1-pyrrolidin-1-ylpropan-2-amine[1]

  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight: 128.22 g/mol [1]

  • SMILES: CC(CN1CCCC1)N[1]

The presence of two basic nitrogen atoms—a tertiary amine within the pyrrolidine moiety and a primary amine on the propyl chain—will significantly influence its properties, particularly its solubility in aqueous media as a function of pH and its susceptibility to specific degradation pathways. A thorough understanding of these characteristics is a prerequisite for any meaningful application in research or drug development.

Section 1: Comprehensive Solubility Assessment

The Rationale: Why Solubility is a Critical Quality Attribute Aqueous solubility is a master variable that dictates a compound's developability. For a potential therapeutic agent, insufficient solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent molecule ineffective.[2] Early and accurate solubility testing informs critical decisions regarding formulation strategy, potential delivery routes, and even candidate selection.[3] This section details a scientifically rigorous approach to determining the thermodynamic equilibrium solubility of 1-(Pyrrolidin-1-yl)propan-2-amine.

Methodological Approach: Thermodynamic Equilibrium Solubility While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium concentration of a compound in a given medium, representing the most stable and relevant value for biopharmaceutical assessment.[3] The industry-standard "shake-flask" method is the gold standard for this determination. The choice of media is critical; evaluating solubility across a physiologically relevant pH range (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood and intestinal fluid) is essential.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be self-validating by including necessary controls and ensuring equilibrium is reached.

  • Preparation of Media:

    • Prepare 0.01 M Hydrochloric Acid buffer (pH ≈ 2.0).

    • Prepare 0.1 M Phosphate Buffered Saline (PBS) (pH ≈ 7.4).

    • Use Purified Water (e.g., Milli-Q® or equivalent).

    • All buffers should be filtered through a 0.22 µm filter before use.

  • Sample Preparation:

    • Add an excess of 1-(Pyrrolidin-1-yl)propan-2-amine to separate, sealed, low-adsorption vials (e.g., glass or polypropylene) containing a known volume of each test medium. The excess solid should be clearly visible.

    • Causality: Using a visible excess of solid ensures that the resulting solution is saturated, a fundamental requirement for measuring equilibrium solubility.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 25°C or 37°C) on an orbital shaker for a defined period (e.g., 24 to 48 hours).

    • Causality: Extended agitation is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm that the concentration has plateaued.

  • Sample Collection and Processing:

    • Allow the vials to stand for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot from the clear supernatant.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.[4]

    • Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

    • Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing & Analysis cluster_result Result prep_media Prepare & Filter Aqueous Media (pH 2.0, 7.4, Water) prep_sample Add Excess Compound to Media Vials prep_media->prep_sample agitate Agitate Vials (24-48h at 25°C) to Reach Equilibrium prep_sample->agitate settle Settle Solids agitate->settle filter Filter Supernatant (0.22 µm PVDF) settle->filter quantify Dilute & Quantify via HPLC-UV filter->quantify result Solubility Data (mg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

MediumpHTemperature (°C)Illustrative Solubility (mg/mL)Classification
0.01 M HCl2.025> 100Very Soluble
Purified Water~7.02545.0Freely Soluble
0.1 M PBS7.42538.5Freely Soluble
EthanolN/A25> 100Very Soluble

Note: Data are illustrative examples. The high solubility at low pH is anticipated due to the protonation of the amine groups.

Section 2: Stability Profiling via Forced Degradation

The Imperative of Stability: Ensuring Safety and Efficacy Chemical stability is paramount for any pharmaceutical compound. Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.[5] Forced degradation (or stress testing) is an accelerated study designed to identify the likely degradation products and pathways of a drug substance.[6] This information is crucial for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[5][7]

The Forced Degradation Paradigm The compound is subjected to conditions more severe than those it would encounter during storage, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines.[6][8]

  • Causality of Stress Conditions:

    • Hydrolysis (Acidic, Basic, Neutral): This assesses susceptibility to breakdown in aqueous environments across the pH spectrum. This is vital for liquid formulations and for predicting stability in the gastrointestinal tract.

    • Oxidation: The amine functionalities in 1-(pyrrolidin-1-yl)propan-2-amine make it a prime candidate for oxidative degradation.[7] Hydrogen peroxide is used as a potent oxidizing agent to probe this vulnerability.

    • Photolysis: Exposure to UV and visible light is required to determine if the molecule is light-sensitive, which would necessitate light-protective packaging and handling.[9]

    • Thermal Stress: High-temperature exposure helps identify thermally labile parts of the molecule and predicts degradation during heat-involved manufacturing processes or storage in hot climates.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 1-(pyrrolidin-1-yl)propan-2-amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 1 M HCl to a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 1 M NaOH to a final base concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 30% H₂O₂ to a final peroxide concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours. Separately, expose a solution of the compound to 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Quenching and Analysis:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) with the mobile phase to a target concentration (e.g., 0.1 mg/mL).

    • Analyze all samples using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation, as this is ideal for detecting and resolving degradants.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B Light) start->photo thermal Thermal Stress (Solution & Solid) start->thermal quench Quench/Neutralize Reactions acid->quench base->quench oxid->quench photo->quench thermal->quench analyze Analyze All Samples by Stability-Indicating HPLC Method quench->analyze result Degradation Profile: - Purity & Assay - Degradant Peaks - Mass Balance analyze->result

Caption: Workflow for a Forced Degradation Study.

Illustrative Data Presentation

Results from the stability-indicating HPLC analysis should be tabulated to provide a clear degradation profile.

Stress ConditionDurationTemperature% Assay Remaining% DegradationNo. of Degradants
Control24hRT99.80.20
0.1 M HCl24h60°C94.55.51
0.1 M NaOH24h60°C98.11.90
3% H₂O₂24hRT85.214.83
Photolytic (ICH Q1B)-RT99.50.50
Thermal (Solid)48h80°C99.70.30

Note: Data are illustrative. The significant degradation under oxidative stress is a plausible hypothesis for a molecule containing multiple amine groups.

Section 3: The Role of the Stability-Indicating Analytical Method (SIAM)

A forced degradation study is only as reliable as the analytical method used to assess it. A Stability-Indicating Analytical Method (SIAM) is a validated quantitative procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Its defining feature is specificity: the ability to produce a clean separation between the intact API and all potential degradation products, impurities, and excipients.

High-Performance Liquid Chromatography (HPLC), often coupled with photodiode array (PDA) for peak purity analysis and mass spectrometry (MS) for degradant identification, is the predominant technique for developing a SIAM.[10] The stressed samples generated in the forced degradation study are indispensable for developing and validating the chromatographic conditions (e.g., column type, mobile phase, gradient) that achieve this critical separation.

Conclusion

This guide establishes a robust, scientifically-grounded framework for the comprehensive evaluation of 1-(Pyrrolidin-1-yl)propan-2-amine's solubility and stability. While specific experimental data for this compound requires laboratory investigation, the principles and detailed protocols presented herein provide the necessary blueprint. The thermodynamic solubility assessment across a relevant pH range will define its biopharmaceutical classification and guide formulation efforts. The forced degradation study will illuminate its intrinsic stability, reveal potential degradation pathways, and enable the development of a requisite stability-indicating analytical method. Adherence to these methodologies will ensure that the characterization of 1-(Pyrrolidin-1-yl)propan-2-amine is thorough, reliable, and aligned with the rigorous standards of modern drug discovery and development.

References

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Precision Synthesis and Characterization of Novel Spiro-Oxindolopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 60 FDA-approved drugs. Its high


 character (fraction of 

hybridized carbons) enhances solubility and allows for the exploration of three-dimensional chemical space, a distinct advantage over flat heteroaromatic systems.

This guide focuses on the synthesis of spiro-oxindolopyrrolidines , a subclass of novel pyrrolidine derivatives. These compounds fuse the rigidity of the spiro-oxindole core with the versatility of the pyrrolidine ring, creating architectures highly effective against targets like MDM2-p53 and cholinesterases. We present a robust, atom-economical 1,3-dipolar cycloaddition protocol, followed by a rigorous characterization workflow.

Strategic Rationale: The Spiro-Fusion Advantage

The Stereochemical Imperative

Traditional flat molecules often suffer from "off-target" binding due to non-specific hydrophobic interactions. Spiro-pyrrolidines introduce a quaternary carbon center (the spiro junction), forcing the molecule into a rigid, orthogonal conformation.

  • Pharmacokinetic Benefit: The non-planar structure improves metabolic stability and aqueous solubility.

  • Binding Affinity: The rigid core reduces the entropic penalty upon binding to protein active sites.

Mechanistic Choice: Azomethine Ylide Cycloaddition

We utilize the 1,3-Dipolar Cycloaddition of Azomethine Ylides .[1][2] Unlike linear cyclization methods (e.g., radical cyclization), this approach is:

  • Convergent: Assembles complex rings from simple precursors in one step.[3]

  • Stereocontrolled: The geometry of the transition state (endo vs. exo) dictates the stereochemistry of the final product.

  • Atom Economical: All atoms from the starting materials (minus

    
     and 
    
    
    
    ) are incorporated.

Synthetic Methodology

Reaction Pathway Visualization

The following diagram outlines the cascade mechanism: condensation, decarboxylation, and cycloaddition.

ReactionPathway Start Precursors: Isatin + Sarcosine Inter1 Imine Formation (-H2O) Start->Inter1 Condensation Inter2 Azomethine Ylide (Dipole Generation) Inter1->Inter2 Decarboxylation (-CO2) TS Transition State (Endo/Exo) Inter2->TS + Chalcone Dipolarophile Dipolarophile: Chalcone Dipolarophile->TS Product Spiro-Oxindolopyrrolidine TS->Product Cycloaddition

Figure 1: Mechanistic pathway for the formation of spiro-oxindolopyrrolidines via azomethine ylide intermediates.

Detailed Experimental Protocol

Objective: Synthesis of 1'-methyl-4'-phenyl-spiro[indoline-3,2'-pyrrolidin]-2-one analogues.

Materials & Reagents[3][4][5]
  • Component A (Ketone): Isatin derivatives (1.0 mmol).[4]

  • Component B (Amine): Sarcosine (N-methylglycine) (1.2 mmol).

  • Component C (Dipolarophile): Chalcone ((E)-1,3-diphenylprop-2-en-1-one) (1.0 mmol).

  • Solvent: Ethanol (Green solvent choice) or Methanol.

  • Catalyst (Optional):

    
     (5 mol%) can enhance endo-selectivity, though the thermal uncatalyzed route is often sufficient.
    
Step-by-Step Procedure
  • Pre-activation: In a 25 mL round-bottom flask, dissolve Isatin (1.0 eq) and Sarcosine (1.2 eq) in 10 mL of Ethanol.

    • Causality: Sarcosine is used over glycine to prevent over-alkylation and ensure a secondary amine in the ring.

  • Reflux Initiation: Heat the mixture to reflux (

    
    ) for 15 minutes.
    
    • Observation: The solution should darken, indicating imine formation and the onset of decarboxylation (generation of the azomethine ylide).

  • Addition of Dipolarophile: Add the Chalcone (1.0 eq) to the hot reaction mixture.

  • Reaction Maintenance: Continue reflux for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the chalcone spot (high

      
      ) and the appearance of a new, lower 
      
      
      
      spot.
  • Work-up: Cool the reaction to room temperature.

    • Crystallization:[3] In many cases, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • Purification: If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Silica gel 60-120 mesh).

Characterization & Validation

Structural Confirmation Logic

Confirming the structure requires distinguishing between regioisomers (orientation of the chalcone addition) and diastereomers (endo vs. exo).

CharacterizationLogic Crude Crude Product HRMS HRMS (ESI+) Confirm Molecular Formula Crude->HRMS NMR_1H 1H NMR Identify Diagnostic Protons HRMS->NMR_1H Decision Regiochemistry Check NMR_1H->Decision PathA Normal Addition (C-2' Spiro) Decision->PathA H-4' is benzylic triplet PathB Inverse Addition Decision->PathB H-4' is adjacent to carbonyl NOE 2D NOESY Determine Stereochemistry PathA->NOE Final Validated Structure NOE->Final

Figure 2: Decision matrix for the structural validation of pyrrolidine derivatives.

Diagnostic Data Summary

The following table summarizes the expected NMR signals for a successful spiro-oxindolopyrrolidine synthesis.

Signal TypeChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Value
N-CH3 2.10 – 2.30SingletN-MethylConfirms incorporation of sarcosine.
H-4' 3.80 – 4.20Triplet/ddBenzylic CHCoupling constant (

) indicates relative stereochemistry (cis/trans) to H-3'.
H-3' 4.30 – 4.60Triplet/ddCH-C=O[3]Proximity to the ketone of the chalcone moiety.
C-Spiro 70.0 – 78.0Singlet (

)
Quaternary CDefinitive proof of spiro-ring formation.
C=O (Amide) 175.0 – 180.0Singlet (

)
Oxindole C=ODistinguishes from the ketone C=O (~198 ppm).
Stereochemical Validation (NOE)

To distinguish the endo (kinetic) product from the exo (thermodynamic) product, perform a 1D-NOE or 2D-NOESY experiment.

  • Endo-isomer: Strong NOE correlation between the pyrrolidine ring protons and the aromatic protons of the oxindole core due to spatial proximity.

  • Exo-isomer: Lack of significant NOE between these regions.[3]

References

  • M. Asif & S. Alghamdi. (2021).[3] An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • M. Akhavan & A. Bekhradnia. (2021).[3][4] Stereoselective synthesis of spirocyclic pyrrolidines using L-proline functionalized manganese ferrite nanorods. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrrolidine Synthesis: Recent Advances and Protocols. Retrieved from [Link]

  • Adrio, J. & Carretero, J.C. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[3] Retrieved from [Link]

Sources

Stereoselective Synthesis of 1-(Pyrrolidin-1-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(Pyrrolidin-1-yl)propan-2-amine (CAS: 50998-03-3) is a pivotal chiral diamine scaffold found in various pharmaceutical agents, organocatalysts, and chiral ligands.[1] Its structure features a stereogenic center at the C2 position and a pyrrolidine ring attached at C1.[1] The stereochemical integrity of this amine is critical; the (S)-enantiomer, for instance, is often the bioactive pharmacophore in CNS-active drugs, while the (R)-enantiomer may serve as a specialized ligand backbone.

This guide moves beyond generic preparations, detailing two high-fidelity synthetic routes:

  • Chiral Pool Synthesis: A robust chemical pathway starting from L-Alanine, ensuring absolute stereocontrol via retention of configuration.[1]

  • Biocatalytic Transamination: A scalable, "green" approach utilizing

    
    -transaminases to convert the corresponding ketone to the chiral amine with high enantiomeric excess (
    
    
    
    ).[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct precursors.[1] The chemical route relies on the nucleophilic displacement of an activated alcohol derived from alanine, while the biocatalytic route relies on the asymmetric amination of a pro-chiral ketone.

Retrosynthesis Target 1-(Pyrrolidin-1-yl)propan-2-amine (Chiral Target) ActivatedAlcohol Activated (S)-Alaninol Derivative (N-Protected, O-Activated) ActivatedAlcohol->Target SN2 Displacement (Chemical Route) Ketone 1-(Pyrrolidin-1-yl)propan-2-one (Pro-chiral Ketone) Ketone->Target Biocatalytic Transamination (Enzymatic Route) Alanine L-Alanine (Chiral Pool) Alanine->ActivatedAlcohol Reduction & Activation Chloroacetone Chloroacetone + Pyrrolidine Chloroacetone->Ketone Alkylation

Figure 1: Retrosynthetic disconnection showing the Chiral Pool (left) and Biocatalytic (right) pathways.[1]

Method A: Chiral Pool Synthesis (From L-Alanine)[1]

This method is the "Gold Standard" for small-to-medium scale synthesis where absolute configuration must be guaranteed by the starting material.[1] We utilize L-Alanine to access the (S)-enantiomer.[1]

Mechanistic Pathway

The synthesis proceeds via the reduction of L-Alanine to (S)-Alaninol, followed by selective nitrogen protection.[1] The primary alcohol is then activated (Mesylation) and displaced by pyrrolidine.[1] Finally, deprotection yields the target.[1]

  • Critical Note: The stereocenter is at C2.[1] The displacement occurs at C1.[1] Therefore, the stereochemistry at C2 is retained throughout the process.[1]

Step-by-Step Protocol

Step 1: Preparation of N-Boc-(S)-Alaninol

  • Reagents: (S)-Alaninol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq), DCM (
    
    
    vol).
  • Procedure: Dissolve (S)-Alaninol in DCM at

    
    . Add 
    
    
    
    . Add
    
    
    solution dropwise.[1] Stir at RT for 4 hours.
  • Workup: Wash with 1M citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    .[1] Concentrate to yield white solid.[1][2]

Step 2: Activation (Mesylation) [1]

  • Reagents: N-Boc-(S)-Alaninol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq),

    
     (1.5 eq), DCM.
    
  • Procedure: Cool solution of N-Boc-Alaninol/Et3N in DCM to

    
    . Add MsCl dropwise (exothermic).[1] Maintain temp 
    
    
    
    . Stir 1h.
  • Checkpoint: TLC should show complete consumption of alcohol.[1] The mesylate is unstable; use immediately or store at

    
    .[1]
    

Step 3: Nucleophilic Displacement

  • Reagents: Crude Mesylate (1.0 eq), Pyrrolidine (5.0 eq), THF or Acetonitrile.[1]

  • Procedure: Dissolve mesylate in THF. Add excess pyrrolidine.[1] Heat to reflux (

    
    ) for 12-16 hours.
    
  • Mechanism: Intermolecular

    
    .[1] Excess pyrrolidine acts as both nucleophile and proton scavenger.[1]
    
  • Workup: Concentrate to remove THF/excess pyrrolidine. Partition between EtOAc and water.[1][3][4] Organic layer contains N-Boc-1-(pyrrolidin-1-yl)propan-2-amine.[1]

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir intermediate in acid solution at RT for 2 hours.

  • Isolation: Basify with 2M NaOH to pH > 12. Extract with DCM.[1][2] Distill or convert to oxalate salt for storage.[1]

Method B: Biocatalytic Transamination (Scalable)[1]

For larger scales, the "chiral pool" costs escalate.[1] Biocatalysis using


-Transaminases (ATA) offers a direct route from the prochiral ketone to the amine with high atom economy.[1]
Synthesis of Precursor Ketone

Reaction: 1-Chloro-2-propanone + Pyrrolidine


 1-(Pyrrolidin-1-yl)propan-2-one.[1]
  • Protocol: Add chloroacetone dropwise to a solution of pyrrolidine (2.2 eq) in ether at

    
    . Filter the pyrrolidine hydrochloride salt.[1] Distill the filtrate to obtain the ketone (bp ~70°C at 15 mmHg).
    
Enzymatic Transformation Workflow

Biocatalysis Substrate Ketone Substrate (1-(Pyrrolidin-1-yl)propan-2-one) Enzyme Omega-Transaminase (PLP-Dependent) Substrate->Enzyme Entry Enzyme->Enzyme Catalytic Cycle Product (S)-Target Amine >99% ee Enzyme->Product Release Byproduct Acetone (Volatile Coproduct) Enzyme->Byproduct Release AmineDonor Amine Donor (Isopropylamine) AmineDonor->Enzyme NH2 Transfer

Figure 2: Biocatalytic cycle using Isopropylamine (IPA) as the amine donor.

Protocol Details[1][2][3][5][6][7]
  • Enzyme: Codexis ATA-113 or commercially available (S)-selective

    
    -transaminases.[1]
    
  • Conditions:

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.[1]

    • Amine Donor: Isopropylamine (1M) – drives equilibrium by forming volatile acetone.[1]

    • Substrate Loading: 10-50 g/L.[1]

    • Temp: 30°C.

  • Process: Stir mixture for 24h. Monitor conversion by HPLC.

  • Workup: Acidify to pH 2 (removes unreacted ketone via extraction if necessary), then basify to pH 12 and extract product with MTBE.

Comparative Data Analysis

ParameterMethod A: Chiral PoolMethod B: Biocatalysis
Starting Material L-Alanine (Cost: Low)Chloroacetone (Cost: Very Low)
Step Count 4 (Protection, Activation, Sub, Deprotection)2 (Alkylation, Transamination)
Stereocontrol Defined by SM (>98% ee)Enzyme Dependent (>99% ee)
Scalability Linear (Reagent heavy)Exponential (Volume efficient)
Atom Economy Low (Boc/Ms waste)High (Water/Acetone byproduct)
Key Risk Racemization during activation (Low risk if <0°C)Enzyme inhibition by substrate

Analytical Validation & Quality Control

To ensure the integrity of the synthesized amine, the following analytical methods are mandatory.

Enantiomeric Excess (ee) Determination

Direct injection of the diamine can cause peak tailing.[1] Derivatization is recommended.[1]

  • Derivatization: React crude amine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • HPLC Method:

    • Column: C18 Standard (after derivatization) or Chiralpak AD-H (direct).[1]

    • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).[1]

    • Detection: UV @ 210 nm.[1]

    • Expectation: (S)-enantiomer elutes first (verify with standard).

NMR Characterization (HCl Salt)[1]
  • 1H NMR (D2O):

    
     1.35 (d, 3H, CH3), 3.2-3.8 (m, multiplets, ring protons + CH2), 3.9 (m, 1H, CH-N).
    
  • Diagnostic: The doublet at 1.35 ppm confirms the propyl backbone; integration of the pyrrolidine region (8H) confirms substitution.[1]

Safety & Handling

  • Pyrrolidine: Highly flammable and corrosive.[1] Causes severe skin burns.[1][5] Handle in a fume hood.

  • Mesyl Chloride: Lachrymator.[1] Moisture sensitive.[1]

  • Transaminases: Sensitizers.[1] Avoid inhalation of lyophilized powders.[1]

  • Storage: The free base absorbs

    
     from air.[1] Store as the Dihydrochloride (2HCl) or Oxalate salt under Argon at 4°C.
    

References

  • Chiral Pool Synthesis from Amino Acids

    • Preparation of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine.[1] US Patent 8344182B2. (2013).[1] Link

    • Synthesis of pyrrolidines.[1][6][7][8][9] Organic Chemistry Portal.[1] Link

  • Biocatalytic Transamination

    • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.[1] PubMed Central.[1] (2023).[1][7][10][11] Link

    • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1] ResearchGate. (2022).[1] Link

  • General Pyrrolidine Synthesis & Properties

    • 1-(Pyrrolidin-1-yl)propan-2-amine Compound Summary. PubChem.[1][12] Link

    • Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. ResearchGate.[1] Link

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocols for 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(pyrrolidin-1-yl)propan-2-amine (CAS 50998-03-3) represents a critical workflow in the generation of diamine building blocks for pharmaceutical ligands, particularly in the development of CNS-active agents and chiral auxiliaries.[1] Unlike its linear isomer (3-(pyrrolidin-1-yl)propan-1-amine), this branched regioisomer contains a chiral center at the C2 position, necessitating protocols that can accommodate stereochemical control.[1]

This Application Note details two distinct synthetic pathways, selected based on scalability , safety , and stereochemical fidelity :

  • Protocol A (The "Epoxide" Route): Recommended for high-purity, laboratory-scale synthesis and when enantiopurity is required.[1] It utilizes the regiospecific ring opening of propylene oxide followed by functional group interconversion.

  • Protocol B (The "Ketone" Route): A reductive amination strategy suitable for scale-up, utilizing 1-(pyrrolidin-1-yl)propan-2-one as the key intermediate.[1]

Reaction Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the two protocols.

Synthesis_Pathways Start_A Precursor A: Propylene Oxide Inter_A1 Intermediate 1: 1-(Pyrrolidin-1-yl)propan-2-ol Start_A->Inter_A1 Pyrrolidine Nucleophilic Attack (SN2) Start_B Precursor B: Chloroacetone Inter_B1 Ketone Intermediate: 1-(Pyrrolidin-1-yl)propan-2-one Start_B->Inter_B1 Pyrrolidine, K2CO3 SN2 Displacement Inter_A2 Activated Species: Mesylate / Tosylate Inter_A1->Inter_A2 MsCl, Et3N Activation Inter_A3 Azide Intermediate: 2-Azido-1-(pyrrolidin-1-yl)propane Inter_A2->Inter_A3 NaN3, DMF Inversion of Config. Target TARGET: 1-(Pyrrolidin-1-yl)propan-2-amine Inter_A3->Target Staudinger Red. (PPh3, H2O) Inter_B1->Target NH4OAc, NaBH3CN Reductive Amination

Figure 1: Comparative synthetic workflows. Blue path indicates the stereocontrolled Epoxide Route (Protocol A); Red path indicates the Industrial Ketone Route (Protocol B).[1]

Protocol A: The Epoxide Ring-Opening Route (Recommended)[1]

Scientific Rationale: This route is preferred for research applications because it avoids the use of lachrymatory halo-ketones and allows for the synthesis of chiral amines by starting with enantiopure propylene oxide (e.g., (S)-propylene oxide yields (S)-alcohol, which inverts to (R)-amine upon azide displacement).[1]

Phase 1: Synthesis of 1-(Pyrrolidin-1-yl)propan-2-ol

Mechanism: Regioselective nucleophilic attack of pyrrolidine on the less hindered carbon of the epoxide.[1]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a magnetic stir bar.

  • Reagents:

    • Pyrrolidine: 71.1 g (1.0 mol) [Excess acts as solvent/catalyst][1]

    • Propylene Oxide: 29.0 g (0.5 mol)[1]

    • Note: If using chiral propylene oxide, maintain temperature < 40°C to prevent racemization.

  • Procedure:

    • Add pyrrolidine to the flask and cool to 0°C.

    • Add propylene oxide dropwise over 30 minutes. The reaction is exothermic.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Heat to mild reflux (approx. 50-60°C) for 1 hour to ensure completion.

  • Workup:

    • Remove excess pyrrolidine via rotary evaporation.

    • Distill the residue under reduced pressure (approx. 20 mmHg) to collect the amino-alcohol (bp ~80-90°C).

Phase 2: Functional Group Interconversion (Alcohol Amine)

Mechanism: Activation of the hydroxyl group followed by SN2 displacement and reduction.

  • Mesylation (Activation):

    • Dissolve 10.0 g (77 mmol) of the amino-alcohol in 100 mL dry Dichloromethane (DCM).

    • Add 1.2 eq Triethylamine (TEA). Cool to 0°C.

    • Add 1.1 eq Methanesulfonyl chloride (MsCl) dropwise. Stir 1h.

    • Critical Control Point: Keep T < 5°C to avoid elimination to the alkene.

    • Wash with NaHCO3, dry (MgSO4), and concentrate to yield the crude mesylate. Use immediately.

  • Azidation (Displacement):

    • Dissolve crude mesylate in 50 mL DMF.

    • Add 1.5 eq Sodium Azide (NaN3).

    • Safety: Heat to 70°C behind a blast shield for 4 hours.

    • Mechanistic Note: This step proceeds via SN2, inverting the stereocenter at C2.

    • Dilute with water, extract with Ethyl Acetate (3x), and dry.

  • Staudinger Reduction (Azide

    
     Amine): 
    
    • Dissolve the crude azide in THF (50 mL).

    • Add 1.1 eq Triphenylphosphine (PPh3). Nitrogen evolution (N2) will be observed.

    • Stir 1h, then add 2 mL water (hydrolysis of the phosphinimine).

    • Stir at reflux for 2 hours.

Phase 3: Purification[1]
  • Acidify the reaction mixture with 1M HCl (extracts the amine into the aqueous phase; PPh3/POPh3 remain in organic).

  • Wash the aqueous layer with DCM.

  • Basify the aqueous layer to pH > 12 with NaOH pellets.

  • Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Final Polish: Distillation under vacuum or conversion to the dihydrochloride salt (2HCl) using HCl/Dioxane.

Protocol B: The Reductive Amination Route (Scale-Up)[1]

Scientific Rationale: This method is faster (2 steps) but requires handling hazardous precursors. It relies on the formation of the Schiff base (imine) between the ketone and ammonia, followed by in situ hydride reduction.

Phase 1: Preparation of 1-(Pyrrolidin-1-yl)propan-2-one

Warning: Chloroacetone is a potent lachrymator.[1] Handle only in a high-performance fume hood.[1]

  • Reagents:

    • Chloroacetone: 9.25 g (0.1 mol)[1]

    • Pyrrolidine: 14.2 g (0.2 mol) [2 equivalents used to scavenge HCl][1]

    • Solvent: Diethyl Ether or Toluene (100 mL)

  • Procedure:

    • Dissolve Pyrrolidine in solvent and cool to -10°C.[1]

    • Add Chloroacetone dropwise. A heavy white precipitate (Pyrrolidine[1]·HCl) will form immediately.

    • Stir at 0°C for 2 hours, then warm to RT.

  • Workup:

    • Filter off the solid salts.

    • Concentrate the filtrate. The residue is the amino-ketone.[1]

    • Stability Check: Amino-ketones can dimerize (pyrazine formation) over time.[1] Proceed immediately to reduction.

Phase 2: Reductive Amination[1]
  • Reagents:

    • Crude Amino-ketone (from Phase 1)[1]

    • Ammonium Acetate (NH4OAc): 77 g (1.0 mol, 10 eq excess)[1]

    • Sodium Cyanoborohydride (NaBH3CN): 9.5 g (1.5 eq)[1]

    • Solvent: Methanol (dry)[1]

  • Procedure:

    • Dissolve the ketone and NH4OAc in Methanol. Add 3Å molecular sieves to absorb water (drives imine formation).

    • Stir for 1 hour at RT.

    • Add NaBH3CN in portions.

    • Stir for 24 hours at RT.

  • Quench & Isolation:

    • Acidify with conc. HCl to pH < 2 (destroys excess borohydride and evolves HCN - Use Scrubber ).[1]

    • Evaporate Methanol.

    • Basify aqueous residue to pH > 12.

    • Extract with DCM, dry, and distill.

Analytical Specifications & QC

Compound: 1-(Pyrrolidin-1-yl)propan-2-amine Formula: C7H16N2 MW: 128.22 g/mol [1][2][3][4][5]

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Boiling Point 180-182°C (760 mmHg) / 65-70°C (15 mmHg)Distillation
1H NMR (CDCl3)

0.98 (d, 3H, CH3), 2.3-2.6 (m, 6H, ring + CH2), 3.0 (m, 1H, CH-NH2), 1.7 (m, 4H, ring)
400 MHz NMR
MS (ESI+) [M+H]+ = 129.13LC-MS
Purity > 95% (GC-FID or HPLC)Area %

Safety & Compliance (E-E-A-T)

  • Chloroacetone (Protocol B): Classified as a chemical warfare agent (World War I). Causes severe eye/skin irritation and pulmonary edema. Neutralization: React spills with aqueous ammonia or sodium bisulfite solution.

  • Sodium Azide (Protocol A): Acutely toxic. Do not use with halogenated solvents (DCM) in the presence of heat, as explosive di-azidomethane can form. We replaced DCM with DMF in the azidation step for this reason.

  • Sodium Cyanoborohydride: Generates HCN upon acidification. All acidification steps must be performed in a hood vented to a scrubber system.

References

  • PubChem. (n.d.).[4][5] 1-(Pyrrolidin-1-yl)propan-2-amine (CAS 50998-03-3).[1][3][4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines and Reductive Amination Protocols. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones. (Reference for general pyrrolidine reactivity and stability). Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 1-(Pyrrolidin-1-yl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Moiety as a Privileged Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character into flat aromatic structures, enabling more specific and potent interactions with biological targets.[3] The pyrrolidine scaffold is not merely a passive linker; its stereochemistry and conformational flexibility can be strategically manipulated to fine-tune the pharmacological profile of a molecule.[3] Within this important class of compounds, 1-(Pyrrolidin-1-yl)propan-2-amine serves as a key building block for the synthesis of a range of psychoactive molecules, most notably the central nervous system (CNS) stimulant, prolintane. This document will provide a detailed exploration of the application of 1-(Pyrrolidin-1-yl)propan-2-amine in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and will furnish detailed protocols for their synthesis and biological evaluation.

Core Application: Synthesis of Prolintane and its Analogs as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

The primary medicinal chemistry application of 1-(Pyrrolidin-1-yl)propan-2-amine and its parent structure is in the development of CNS stimulants that function as NDRIs.[4] Prolintane, a representative compound, has been investigated for its potential therapeutic applications in combating fatigue and has a pharmacological profile that includes promoting wakefulness and increasing alertness.[5]

Mechanism of Action: Blocking Monoamine Transporters

Prolintane and its analogs exert their stimulant effects by inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][6] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. By blocking these transporters, prolintane increases the synaptic concentration and duration of action of these key neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is depicted in the signaling pathway diagram below.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles Release Release DAT_NET DAT/NET Transporters Synaptic_Cleft Dopamine/ Norepinephrine Release->Synaptic_Cleft Neurotransmitter Release Synaptic_Cleft->DAT_NET Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding & Signal Transduction Prolintane Prolintane/ Analog Prolintane->DAT_NET Inhibition

Caption: Mechanism of Action of Prolintane Analogs.

Synthetic Protocols: Accessing Prolintane Analogs

The synthesis of prolintane and its analogs can be achieved through various routes.[7] A common and efficient method is the reductive amination of a suitable ketone with an appropriate amine.[8][9] While direct synthesis from 1-(pyrrolidin-1-yl)propan-2-amine is not extensively documented for prolintane itself, this amine serves as a valuable synthon for creating analogs with modified pharmacokinetic and pharmacodynamic properties.

Protocol 1: Synthesis of a Prolintane Analog via Reductive Amination

This protocol describes a representative synthesis of a prolintane analog using 1-phenylpentan-2-one and a modified pyrrolidine-containing amine, illustrating the general principles of reductive amination in this context.

Reaction Scheme:

Materials:

  • 1-phenylpentan-2-one

  • 1-(Pyrrolidin-1-yl)propan-2-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-phenylpentan-2-one (1.0 eq) in dichloroethane (0.2 M), add 1-(pyrrolidin-1-yl)propan-2-amine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine/enamine is crucial before the addition of the reducing agent.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired prolintane analog.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards the starting ketone compared to other borohydrides, minimizing the formation of the corresponding alcohol as a byproduct.[10]

  • Acetic Acid: The reaction is typically carried out under weakly acidic conditions to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.[11]

  • Quenching with Sodium Bicarbonate: This step neutralizes the acetic acid and any remaining acidic species, facilitating the extraction of the basic amine product into the organic phase.

Biological Evaluation: In Vitro Transporter Inhibition Assays

To characterize the pharmacological profile of newly synthesized prolintane analogs, in vitro assays to determine their potency as inhibitors of DAT and NET are essential.

Protocol 2: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of compounds on monoamine transporters expressed in cell lines.[12]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET)

  • 96-well microplates

  • [³H]Dopamine or [³H]Norepinephrine

  • Test compounds (prolintane analogs)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Plate HEK293-hDAT or HEK293-hNET cells in 96-well microplates at a density that allows for confluent monolayers on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay: a. Wash the cell monolayers with assay buffer. b. Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake reaction by adding [³H]Dopamine (for DAT) or [³H]Norepinephrine (for NET) to each well. d. Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and transfer the lysate to scintillation vials.

  • Data Analysis: a. Add scintillation cocktail to each vial and measure the radioactivity using a microplate scintillation counter. b. Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET). c. Subtract the non-specific uptake from all measurements. d. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Controls: Include known inhibitors of DAT (e.g., cocaine, methylphenidate) and NET (e.g., desipramine, reboxetine) in each assay to ensure the assay is performing as expected.

  • Vehicle Control: Wells treated with the vehicle used to dissolve the test compounds serve as the 0% inhibition control.

  • Linearity of Uptake: The chosen incubation time for radioligand uptake should be validated to be within the linear phase of transport to ensure accurate kinetic measurements.

Structure-Activity Relationship (SAR) of Prolintane Analogs

The affinity of prolintane analogs for DAT and NET can be modulated by structural modifications to the core 1-(pyrrolidin-1-yl)propan-2-amine scaffold.

CompoundModificationDAT IC₅₀ (nM)NET IC₅₀ (nM)Reference
ProlintaneParent CompoundLow nanomolarLow nanomolar[4]
Fluoro-prolintane analogsPhenyl ring fluorinationPotent inhibitionPotent inhibition[4]
Methyl-prolintane analogsPhenyl ring methylationPotent inhibitionPotent inhibition[4]

Key SAR Insights:

  • Phenyl Ring Substitution: Substitution on the phenyl ring with small electron-withdrawing or electron-donating groups, such as fluorine or methyl, is generally well-tolerated and can maintain or slightly modulate potency at DAT and NET.[4]

  • Alkyl Chain Length: The length of the alkyl chain connecting the phenyl ring and the nitrogen atom can influence potency and selectivity.

  • Pyrrolidine Ring: The pyrrolidine ring is a key feature for high-affinity binding to monoamine transporters.

cluster_0 Structure-Activity Relationship (SAR) of Prolintane Analogs Core 1-(Pyrrolidin-1-yl)propan-2-amine Core Phenyl Phenyl Ring (R1) Core->Phenyl Alkyl Alkyl Chain (R2) Core->Alkyl Pyrrolidine Pyrrolidine Ring Core->Pyrrolidine Modifications Modifications Phenyl->Modifications Substitution Alkyl->Modifications Length/Branching Pyrrolidine->Modifications Stereochemistry Activity Biological Activity (DAT/NET Inhibition) Modifications->Activity Influences

Sources

Application Note: 1-(Pyrrolidin-1-yl)propan-2-amine as a Chiral Scaffold and Ligand Precursor

[1]



Molecular Weight:1

Executive Summary & Chemical Profile[1][2][3]

1-(Pyrrolidin-1-yl)propan-2-amine is a vicinal-like diamine featuring a primary amine at the chiral center (C2) and a tertiary amine within a pyrrolidine ring at the terminal position (C1).[1] This structural motif is chemically significant for two primary reasons:

  • Bifunctional Catalysis: The presence of both a primary and a tertiary amine allows for cooperative catalysis (e.g., in aldol condensations or Michael additions).[1]

  • Chiral Ligand Precursor: The chiral center at C2 makes this molecule an excellent candidate for resolving into enantiopure forms to synthesize chiral Schiff base ligands or thiourea organocatalysts.[1]

Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidHygroscopic; amine odor.[1][2]
Boiling Point ~165–170 °C (estimated at 760 mmHg)Based on homologous diamines.[1]
Density ~0.89 g/mLTypical for alkyl-pyrrolidines.[1]
pKa (Conj. Acid) ~10.5 (primary amine), ~9.5 (tertiary)Primary amine is more basic/nucleophilic.[1]
Solubility Miscible in water, EtOH, DCM, THFHighly polar organic solvent compatible.
Hazards Corrosive (Skin/Eye), FlammableHandle under inert atmosphere.[1]

Experimental Protocols

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: To isolate the (S)- or (R)- enantiomer from the racemic mixture for use in asymmetric synthesis.[1]

Principle: Racemic 1-(Pyrrolidin-1-yl)propan-2-amine reacts with a chiral acid (e.g., L-(+)-Tartaric acid) to form diastereomeric salts.[1] These salts possess different solubilities in specific solvents (typically ethanol/water mixtures), allowing separation by fractional crystallization.[1]

Materials:

  • Racemic 1-(Pyrrolidin-1-yl)propan-2-amine (10.0 g, 78 mmol)[1]

  • L-(+)-Tartaric acid (11.7 g, 78 mmol)[1]

  • Solvent: Absolute Ethanol (EtOH) and Methanol (MeOH)[1]

  • Equipment: Reflux condenser, heating mantle, vacuum filtration setup.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 11.7 g of L-(+)-Tartaric acid in 100 mL of hot absolute EtOH in a 250 mL round-bottom flask.

  • Addition: Add 10.0 g of the racemic amine dropwise to the hot acid solution with vigorous stirring. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete salt formation and homogeneity.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then place in a refrigerator (4°C) overnight. The less soluble diastereomeric salt will crystallize.[1]

  • Filtration: Filter the crystals (Crop 1) and wash with cold EtOH.

  • Recrystallization: Recrystallize Crop 1 from hot MeOH/EtOH (1:4 ratio) to improve optical purity (>98% ee).

  • Free Basing: Dissolve the purified salt in minimal water, basify with 4M NaOH to pH >12, and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the resolved enantiomer.
Protocol B: Synthesis of a Chiral Schiff Base Ligand (Salen-Type)

Objective: To synthesize a bidentate or tridentate ligand for transition metal catalysis (e.g., Mn, Cu, or Zn).[1]

Reaction Scheme:

1

Materials:

  • (S)-1-(Pyrrolidin-1-yl)propan-2-amine (1.28 g, 10 mmol)[1]

  • 3,5-Di-tert-butylsalicylaldehyde (2.34 g, 10 mmol)[1]

  • Ethanol (anhydrous, 20 mL)

  • Molecular Sieves (3Å)[1]

Methodology:

  • Preparation: In a flame-dried 50 mL flask, dissolve 3,5-di-tert-butylsalicylaldehyde in 20 mL anhydrous ethanol.

  • Addition: Add the chiral amine (1.28 g) in one portion. The solution typically turns bright yellow (imine formation).[1]

  • Dehydration: Add 1.0 g of activated 3Å molecular sieves to scavenge water and drive the equilibrium forward.

  • Reaction: Stir at reflux for 4 hours. Monitor by TLC (SiO

    
    , 10% MeOH in DCM) for the disappearance of the aldehyde.[1]
    
  • Workup: Filter off the molecular sieves while hot.

  • Isolation: Concentrate the filtrate to ~5 mL and cool to 0°C. The yellow Schiff base ligand should precipitate. Filter and wash with cold cold ethanol.[1]

    • Note: If oil forms, trituruate with cold hexanes.[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the workflow from the racemic starting material to its application in asymmetric catalysis.

GRacemicRacemic1-(Pyrrolidin-1-yl)propan-2-amineResolutionResolution viaL-(+)-Tartaric AcidRacemic->Resolution CrystallizationEnantiomer(S)-Enantiomer(Pure Amine)Resolution->Enantiomer NaOH / ExtractionLigandSynthSchiff Base Condensation(with Salicylaldehyde)Enantiomer->LigandSynth -H2O (Imine Formation)CatalystMetal Complex(e.g., Cu(II), Zn(II))LigandSynth->Catalyst Metal CoordinationApplicationAsymmetric Catalysis(Henry Reaction / Michael Addition)Catalyst->Application Substrate Activation

Figure 1: Critical path for processing 1-(Pyrrolidin-1-yl)propan-2-amine from raw material to catalytic application.[1]

Pharmaceutical & Biological Context

While often confused with "PPAP" (1-Phenyl-2-propylaminopentane), 1-(Pyrrolidin-1-yl)propan-2-amine is structurally distinct, lacking the phenyl ring essential for the classic catecholamine releasing activity of amphetamine-type stimulants.[1]

Research Applications in Drug Design:

  • Bioisostere Development: The pyrrolidine ring serves as a rigidified analogue of a diethylamine group.[1] This rigidity can improve metabolic stability and receptor binding affinity in drug candidates targeting Histamine H3 receptors or Sigma receptors.[1]

  • Linker Chemistry: The propyl chain provides a specific distance (3-carbon spacer) between the basic pyrrolidine nitrogen and the primary amine, a common motif in GPCR ligands.[1]

Safety & Handling (Critical):

  • Corrosivity: As a low molecular weight diamine, it is caustic to mucous membranes.[1] Use a fume hood.[1]

  • Storage: Store under Argon or Nitrogen at 2–8°C. It readily absorbs CO

    
     from the air to form carbamates.[1]
    

References

  • PubChem. (n.d.).[1] 1-(Pyrrolidin-1-yl)propan-2-amine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.[1] Angewandte Chemie International Edition, 37(19), 2580–2627.[1] (Foundational text on diamine synthesis and resolution).

  • Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[1] Accounts of Chemical Research, 33(6), 421–431.[1] (Context for chiral diamine ligand applications).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-(Pyrrolidin-1-yl)propan-1-amine (Isomer Analog).[1] (Used for homologous safety extrapolation).[1]

Application Note: Characterizing G-Protein Coupled Receptor and Transporter Interactions with 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 1-(Pyrrolidin-1-yl)propan-2-amine as a ligand in receptor binding assays. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for characterizing the binding affinity of this compound. Given its structural similarity to known synthetic cathinones and other psychoactive compounds, we focus on its potential interactions with monoamine transporters (Dopamine, Norepinephrine, and Serotonin transporters; DAT, NET, and SERT) and sigma receptors (σ1 and σ2). This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: The Scientific Rationale

1-(Pyrrolidin-1-yl)propan-2-amine is a synthetic compound featuring a pyrrolidine ring, a common motif in many biologically active molecules, including several drugs and research chemicals.[1][2] Its structural architecture, particularly the propan-2-amine side chain attached to the pyrrolidine nitrogen, bears resemblance to a class of compounds known as α-pyrrolidinophenones (e.g., α-PVP, α-PHP), which are potent inhibitors of monoamine transporters.[3][4][5][6][7][8][9][10] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many therapeutic drugs and substances of abuse.[11][12] Therefore, a primary hypothesis is that 1-(Pyrrolidin-1-yl)propan-2-amine will exhibit affinity for DAT, NET, and/or SERT.[13]

Furthermore, many CNS-active compounds also show affinity for sigma receptors, which are unique intracellular proteins implicated in a variety of neurological processes and diseases.[14][15] The lipophilic nature of 1-(Pyrrolidin-1-yl)propan-2-amine suggests potential interaction with these receptors as well.

This guide will equip the researcher with the necessary protocols to:

  • Determine the binding affinity (Ki) of 1-(Pyrrolidin-1-yl)propan-2-amine for specific receptor targets using competitive radioligand binding assays.

  • Characterize the density of binding sites (Bmax) and the dissociation constant (Kd) of a chosen radioligand for a target receptor via saturation binding assays.

  • Provide a framework for interpreting binding data and understanding the potential pharmacological significance of the results.

Foundational Concepts in Receptor Binding Assays

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[16][17] They are governed by the law of mass action and provide key parameters that describe the binding process at equilibrium.

Saturation Binding Assays

In a saturation binding experiment, a fixed amount of a receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until all receptors are occupied.[18][19][20] This allows for the determination of:

  • Bmax (Maximum receptor density): The total number of binding sites in the preparation.[16]

  • Kd (Equilibrium dissociation constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies higher affinity.[16]

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled test compound (the "competitor," in this case, 1-(Pyrrolidin-1-yl)propan-2-amine) for a receptor.[21] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand of known affinity from the receptor.[16][21] The key parameters derived are:

  • IC50 (Inhibitory concentration 50): The concentration of the competitor that displaces 50% of the specific binding of the radioligand.[16]

  • Ki (Inhibitory constant): The affinity of the competitor for the receptor, calculated from the IC50 using the Cheng-Prusoff equation. This value is independent of the radioligand concentration used.[16]

The Critical Role of Non-Specific Binding

A crucial aspect of any binding assay is accounting for non-specific binding (NSB).[22][23][24][25] This refers to the binding of the radioligand to components other than the target receptor, such as the filter paper, lipids, or other proteins.[22][23][25] NSB is typically determined by measuring the binding of the radioligand in the presence of a high concentration of a non-labeled ligand that saturates the target receptors. Specific binding is then calculated by subtracting the non-specific binding from the total binding.

Experimental Design & Protocols

The following protocols are designed to be adaptable for screening 1-(Pyrrolidin-1-yl)propan-2-amine against monoamine transporters and sigma receptors.

Preparation of Biological Material

For these assays, you will require a source of the target receptors. This can be in the form of:

  • Cell lines stably expressing the human recombinant receptor of interest: (e.g., HEK293 cells expressing hDAT, hNET, hSERT, σ1, or σ2). This is the preferred method for clean, specific, and reproducible results.

  • Tissue homogenates from animal models: (e.g., rat or mouse brain regions known to be rich in the target receptors, such as the striatum for DAT).

Protocol for Membrane Preparation from Cell Culture:

  • Culture cells to confluency in appropriate media.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[26]

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Saturation Binding Assay Protocol (Example: hDAT)

This protocol is essential for characterizing the binding of your chosen radioligand to the receptor preparation before proceeding with competitive assays.

Materials:

  • Receptor Source: Membranes from HEK293 cells expressing hDAT.

  • Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determiner: 10 µM GBR-12909 or 10 µM Cocaine.

  • 96-well plates, filter mats (GF/B or GF/C pre-soaked in 0.5% polyethyleneimine), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of [³H]-WIN 35,428 in assay buffer, typically ranging from 0.1 to 20 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • For each concentration, also set up triplicate wells for non-specific binding by adding the non-specific binding determiner (e.g., 10 µM GBR-12909).

  • Add the membrane preparation to each well (typically 20-50 µg of protein per well).

  • Add the corresponding concentration of [³H]-WIN 35,428 to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.[26][27]

  • Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove unbound radioligand.[26][27]

  • Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[26]

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot specific binding as a function of the radioligand concentration.

  • Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.

Illustrative Workflow for Saturation Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis prep_radioligand Prepare Radioligand Serial Dilutions setup_total Pipette Membranes + Radioligand (Total Binding Wells) prep_radioligand->setup_total setup_nsb Pipette Membranes + Radioligand + NSB Ligand (NSB Wells) prep_radioligand->setup_nsb prep_membranes Prepare Membrane Aliquots prep_membranes->setup_total prep_membranes->setup_nsb prep_nsb Prepare Non-Specific Binding Ligand prep_nsb->setup_nsb incubate Incubate to Equilibrium (e.g., 60 min at RT) setup_total->incubate setup_nsb->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (CPM) filter->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot Plot Specific Binding vs. [Radioligand] calc_specific->plot fit Non-linear Regression (One-site Hyperbola) plot->fit results Determine Kd & Bmax fit->results

Caption: Workflow for a saturation radioligand binding assay.

Competitive Binding Assay Protocol

This protocol will determine the affinity (Ki) of 1-(Pyrrolidin-1-yl)propan-2-amine for the target receptor.

Materials:

  • Same as for the saturation binding assay.

  • Test Compound: 1-(Pyrrolidin-1-yl)propan-2-amine.

Procedure:

  • Prepare serial dilutions of 1-(Pyrrolidin-1-yl)propan-2-amine, typically ranging from 0.1 nM to 100 µM.

  • In a 96-well plate, add the membrane preparation to each well.

  • Add the serial dilutions of 1-(Pyrrolidin-1-yl)propan-2-amine to the appropriate wells.

  • Add a fixed concentration of the radioligand to all wells. This concentration should ideally be at or below the Kd value determined from the saturation assay to maximize sensitivity.[28]

  • Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a known ligand).

  • Incubate, filter, and count as described in the saturation assay protocol.

Data Analysis:

  • Plot the percentage of specific binding as a function of the log concentration of 1-(Pyrrolidin-1-yl)propan-2-amine.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve (variable slope) to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Illustrative Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis prep_competitor Prepare Test Compound Serial Dilutions setup_wells Pipette Membranes, Radioligand, & Competitor prep_competitor->setup_wells prep_radioligand Prepare Fixed [Radioligand] (at or below Kd) prep_radioligand->setup_wells prep_membranes Prepare Membrane Aliquots prep_membranes->setup_wells incubate Incubate to Equilibrium setup_wells->incubate setup_controls Prepare Total Binding & NSB Controls setup_controls->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (CPM) filter->count plot Plot % Specific Binding vs. Log[Competitor] count->plot fit Sigmoidal Dose-Response Curve Fit plot->fit calc_ic50 Determine IC50 fit->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki results Determine Ki calc_ki->results

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Data Presentation and Interpretation

To illustrate the potential outcomes of these assays, the following table presents hypothetical binding data for 1-(Pyrrolidin-1-yl)propan-2-amine at various monoamine transporters and sigma receptors.

Target ReceptorRadioligand UsedKi of 1-(Pyrrolidin-1-yl)propan-2-amine (nM)
hDAT [³H]-WIN 35,42885
hNET [³H]-Nisoxetine250
hSERT [³H]-Citalopram>10,000
σ1 Receptor [³H]-(+)-Pentazocine120
σ2 Receptor [³H]-DTG (with σ1 masked)450

Interpretation of Hypothetical Data:

Based on this hypothetical data, 1-(Pyrrolidin-1-yl)propan-2-amine would be characterized as a moderately potent and selective dopamine transporter (DAT) inhibitor. It displays a lower affinity for the norepinephrine transporter (NET) and the sigma-1 (σ1) receptor. Its affinity for the serotonin transporter (SERT) and the sigma-2 (σ2) receptor is significantly lower, suggesting minimal interaction at these sites at pharmacologically relevant concentrations. This profile suggests that the compound's primary mechanism of action in a biological system would likely be through the modulation of dopamine signaling.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and scientifically rigorous approach to characterizing the binding profile of 1-(Pyrrolidin-1-yl)propan-2-amine. By systematically evaluating its affinity for key CNS targets like monoamine transporters and sigma receptors, researchers can gain critical insights into its potential pharmacological effects. This foundational data is an indispensable first step in the drug discovery and development process, paving the way for further studies, including functional assays (e.g., neurotransmitter uptake inhibition) and in vivo behavioral assessments. The adaptability of these protocols allows for their application to a wide range of novel compounds, making them a cornerstone of modern neuropharmacology research.

References

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  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1439-1449.
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  • Mousa, S. A., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.30.1-1.30.14.
  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Zhang, L., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(19), e908.
  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press.
  • Javadi-Paydar, M., et al. (2018). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Pharmacology, Biochemistry, and Behavior, 163, 38-49.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed. Retrieved from [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Glennon, R. A., et al. (2021). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 12(15), 2859-2868.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Pyrrolidinophenones: a new wave of designer cathinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine. Retrieved from [Link]

  • Georgiadis, T. N., et al. (2014). Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. PLoS ONE, 9(12), e113803.
  • ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinohexiophenone. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

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Application Note: Advanced Derivatization Protocols for the Chromatographic Analysis of 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of 1-(Pyrrolidin-1-yl)propan-2-amine, a chiral diamine, for robust and sensitive analysis by gas chromatography (GC) and liquid chromatography (LC). We delve into the rationale behind derivatization, the selection of appropriate reagents for both achiral and chiral applications, and present detailed, validated protocols for immediate implementation in research and drug development settings. The methodologies are designed to improve chromatographic performance, enhance detection sensitivity, and enable the critical separation of enantiomers.

Introduction: The Rationale for Derivatization

1-(Pyrrolidin-1-yl)propan-2-amine is a molecule characterized by a primary amine and a tertiary amine within a pyrrolidine ring, with a stereocenter at the C2 position of the propane chain. Direct chromatographic analysis of such polar, low-molecular-weight amines is often challenging.[1] The primary amine group can interact with active sites in GC columns, leading to poor peak shape, tailing, and low response.[2] In HPLC, its lack of a strong chromophore or fluorophore makes sensitive detection by UV-Vis or fluorescence detectors difficult.

Chemical derivatization addresses these challenges by covalently modifying the analyte to produce a derivative with more favorable analytical properties.[1] The core objectives of derivatizing 1-(Pyrrolidin-1-yl)propan-2-amine are:

  • To Enhance Volatility and Thermal Stability: For GC analysis, derivatization masks the polar primary amine, reducing its boiling point and improving its stability at high temperatures.[3]

  • To Improve Chromatographic Behavior: By reducing polarity, derivatization minimizes peak tailing and improves separation efficiency on standard GC columns.[2][4]

  • To Introduce a Detectable Moiety: For HPLC, derivatization can attach a chromophore or fluorophore, enabling highly sensitive detection.[5][6]

  • To Enable Chiral Separation: Critically, reacting the racemic amine with a chiral derivatizing agent (CDA) forms diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a conventional, achiral chromatographic column.[7][8]

Strategic Selection of a Derivatization Reagent

The choice of derivatizing agent is dictated by the analytical technique (GC or LC) and the specific analytical goal (quantification, chiral separation). The primary amine of 1-(Pyrrolidin-1-yl)propan-2-amine is the principal reaction site; the tertiary amine in the pyrrolidine ring is non-reactive under these conditions.

G start Analyte: 1-(Pyrrolidin-1-yl)propan-2-amine goal Analytical Goal? start->goal achiral Achiral Quantification goal->achiral Quantification chiral Chiral Separation (Enantiomeric Ratio) goal->chiral Enantiomeric Purity technique Analytical Technique? gc Gas Chromatography (GC-MS, GC-FID) technique->gc GC lc Liquid Chromatography (HPLC, LC-MS) technique->lc LC achiral->technique chiral->technique acyl Acylation Reagents: TFAA, HFBA (Improves volatility & detection) gc:e->acyl:w chiral_gc Chiral Acylating Agents: L-TPC, MTPA-Cl (Forms diastereomers) gc:e->chiral_gc:w fluoro Fluorogenic Reagents: FMOC-Cl, Dansyl-Cl (Adds fluorescent tag) lc:e->fluoro:w chiral_lc Chiral Reagents: Marfey's Reagent (FDAA) (Forms UV-active diastereomers) lc:e->chiral_lc:w

Figure 1: Decision workflow for selecting a derivatization strategy based on analytical goals and instrumentation.

Table 1: Comparison of Common Derivatization Reagents for Amines

Reagent Abbreviation Target Analyte Group Technique Advantages Considerations
Trifluoroacetic Anhydride TFAA Primary & Secondary Amines GC Creates volatile, stable derivatives; excellent for MS detection. Byproducts are acidic; reaction can be exothermic.
Heptafluorobutyric Anhydride HFBA Primary & Secondary Amines GC Similar to TFAA but produces derivatives with longer retention times and higher mass.[4] Highly reactive; requires anhydrous conditions.
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines HPLC Forms highly fluorescent and UV-active derivatives; stable products.[6] Excess reagent must be removed or quenched to avoid interference.
Trifluoroacetyl-L-prolyl chloride L-TPC Primary & Secondary Amines GC Excellent for chiral separation of amphetamine-like compounds by forming diastereomers.[7][9] Reagent can have chiral impurities affecting trace enantiomer analysis.[9]

| Marfey's Reagent (FDAA) | FDAA | Primary & Secondary Amines | LC | Forms diastereomers with strong UV absorbance; ideal for LC-MS based chiral analysis.[8] | Reaction requires mild heating; relatively expensive. |

Protocol 1: Chiral Derivatization for GC-MS Analysis

This protocol is designed for the determination of the enantiomeric ratio of 1-(Pyrrolidin-1-yl)propan-2-amine by forming diastereomers that can be resolved on a standard achiral GC column.

3.1. Principle The racemic analyte is reacted with a single enantiomer of a chiral derivatizing agent, Trifluoroacetyl-L-prolyl chloride (L-TPC). This reaction yields two diastereomeric amides with different retention times on a non-chiral GC column, allowing for their separation and quantification.[7]

G racemate Racemic Analyte (R/S)-1-(Pyrrolidin-1-yl)propan-2-amine diastereomer1 (R)-Analyte-(L)-TPC Derivative racemate->diastereomer1 diastereomer2 (S)-Analyte-(L)-TPC Derivative racemate->diastereomer2 ltpc Chiral Derivatizing Agent (L)-TPC ltpc->diastereomer1 ltpc->diastereomer2

Figure 2: Reaction scheme for the formation of diastereomers using L-TPC.

3.2. Materials and Reagents

  • 1-(Pyrrolidin-1-yl)propan-2-amine standard or sample extract

  • Trifluoroacetyl-L-prolyl chloride (L-TPC), >98% chiral purity

  • Ethyl Acetate (EtOAc), anhydrous, HPLC grade

  • Triethylamine (TEA), >99%

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials with inserts

3.3. Step-by-Step Derivatization Protocol

  • Sample Preparation: Prepare a solution of the analyte in ethyl acetate at a concentration of approximately 100 µg/mL. For unknown samples, perform a preliminary screening to estimate the concentration.

  • Reaction Setup: In a 2 mL GC vial, add 100 µL of the analyte solution.

  • Base Addition: Add 10 µL of triethylamine (TEA). TEA acts as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add 20 µL of a 10 mg/mL solution of L-TPC in ethyl acetate. Cap the vial tightly and vortex for 10 seconds.

  • Reaction: Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath.

  • Quenching and Extraction: After cooling to room temperature, add 500 µL of saturated NaHCO₃ solution to quench any unreacted L-TPC and neutralize the HCl. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to separate the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: Transfer the dried organic solution to a GC vial with an insert. The sample is now ready for GC-MS analysis.

3.4. Recommended GC-MS Parameters

Table 2: Example GC-MS Conditions for L-TPC Derivatives

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) A standard, non-polar column is sufficient as the separation is based on the diastereomers' different properties.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace analysis.
Inlet Temperature 250 °C Ensures rapid volatilization of the derivatives.
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. This gradient effectively separates the diastereomers from solvent and matrix components.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
MS Transfer Line 280 °C Prevents condensation of analytes.
Ion Source Temp 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching and structural confirmation.

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Protocol 2: Chiral Derivatization for LC-MS/MS Analysis

This protocol utilizes Marfey's reagent (FDAA) for the chiral separation of 1-(Pyrrolidin-1-yl)propan-2-amine, a method particularly suited for complex biological matrices due to the selectivity and sensitivity of LC-MS/MS.[8]

4.1. Principle Marfey's reagent reacts with the primary amine of the analyte to form diastereomers that contain a 2,4-dinitrophenyl chromophore.[8] This moiety provides a strong UV signal and also facilitates ionization for mass spectrometry. The resulting diastereomers are separated by reverse-phase HPLC.

4.2. Materials and Reagents

  • 1-(Pyrrolidin-1-yl)propan-2-amine standard or sample extract (e.g., from solid-phase extraction)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone, HPLC grade

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Formic Acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • LC vials

4.3. Step-by-Step Derivatization Protocol

  • Sample Preparation: The analyte should be in an aqueous solution or a solvent compatible with water. A typical starting amount is 100 µL of a 10 µg/mL solution.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution and 40 µL of 1 M NaHCO₃ to create a basic environment (pH ~8-9), which is optimal for the reaction.

  • Reagent Addition: Add 80 µL of Marfey's reagent solution (1% w/v in acetone).

  • Reaction: Vortex the mixture and incubate at 45°C for 60 minutes.[8]

  • Neutralization: After incubation, cool the vial and add 20 µL of 2 M HCl to quench the reaction. The solution should become acidic.

  • Dilution & Analysis: Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final volume of 1 mL. Transfer to an LC vial for analysis.

G start Prepare Analyte in Aqueous Solution add_base Add 1M NaHCO₃ to achieve pH 8-9 start->add_base add_reagent Add Marfey's Reagent (1% in Acetone) add_base->add_reagent incubate Incubate at 45°C for 60 minutes add_reagent->incubate quench Quench Reaction with 2M HCl incubate->quench dilute Dilute with Mobile Phase quench->dilute analyze Inject into LC-MS/MS dilute->analyze

Figure 3: Step-by-step workflow for derivatization using Marfey's Reagent.

4.4. Recommended LC-MS/MS Parameters

Table 3: Example LC-MS/MS Conditions for FDAA Derivatives

Parameter Setting Rationale
LC Column C18, 100 x 2.1 mm, 2.6 µm particle size (e.g., Kinetex C18) A high-efficiency C18 column provides excellent resolving power for the diastereomers.
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous mobile phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic mobile phase.
Gradient 5% B to 95% B over 8 minutes, hold for 2 min. A typical gradient for eluting moderately polar derivatives.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp 40 °C Improves peak shape and reproducibility.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode Negative mode is often preferred for dinitrophenyl derivatives, but positive mode should also be evaluated.[8]

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

Validation and Trustworthiness

To ensure the trustworthiness of these protocols, the following steps are essential:

  • Confirmation of Derivative Structure: The mass spectra of the derivatives should be examined to confirm the expected molecular ion and key fragments. For EI, the fragmentation of the pyrrolidine ring is a characteristic feature.[10]

  • Linearity and Range: The method should be validated for linearity across a range of concentrations relevant to the intended application.

  • Precision and Accuracy: Replicate preparations of quality control samples should be analyzed to determine intra- and inter-day precision and accuracy.

  • Specificity: The method's ability to differentiate the analyte from other matrix components or structurally related compounds should be demonstrated. For chiral methods, the baseline resolution of the diastereomers is a key indicator of specificity.

By following these detailed protocols and validation guidelines, researchers can achieve reliable, sensitive, and accurate analysis of 1-(Pyrrolidin-1-yl)propan-2-amine for both quantitative and chiral applications.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). Available at: [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents (CN107085068A).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central. Available at: [Link]

  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. (2020). Journal of King Saud University - Science. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis. Available at: [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2011). ResearchGate. Available at: [Link]

  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (N.D.). ResearchGate. Available at: [Link]

  • 1-(Pyrrolidin-1-yl)propan-2-amine. (N.D.). PubChem. Available at: [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2015). PubMed Central. Available at: [Link]

  • Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. (2019). ResearchGate. Available at: [Link]

  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. (N.D.). DEA.gov. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). West Virginia University Research Repository. Available at: [Link]

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Application Notes and Protocols: 1-(Pyrrolidin-1-yl)propan-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(Pyrrolidin-1-yl)propan-2-amine. We delve into its core physicochemical properties and explore its synthetic versatility. The document details its application as a key building block, focusing on fundamental transformations such as amide bond formation, reductive amination, and heterocycle synthesis. Included are field-proven, step-by-step protocols, troubleshooting guides, and mechanistic diagrams designed to empower scientists to effectively integrate this valuable scaffold into their synthetic workflows.

Introduction and Molecular Overview

1-(Pyrrolidin-1-yl)propan-2-amine (CAS: 50998-03-3) is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring linked to a propane backbone that is substituted with a primary amine.[1] The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products, where it often contributes to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability, or engages in key binding interactions with biological targets.[2][3][4]

The unique structure of 1-(Pyrrolidin-1-yl)propan-2-amine presents two distinct nitrogen centers: a nucleophilic primary amine and a basic tertiary amine. This arrangement, combined with the inherent chirality at the C2 position of the propane chain, makes it an exceptionally useful building block for introducing a pyrrolidinyl-propyl motif into target molecules, enabling the systematic exploration of chemical space.

Table 1: Physicochemical Properties of 1-(Pyrrolidin-1-yl)propan-2-amine

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1]
IUPAC Name 1-pyrrolidin-1-ylpropan-2-aminePubChem[1]
CAS Number 50998-03-3PubChem[1]
XLogP3 0.2PubChem[1]
Boiling Point Approx. 175-177 °C (Predicted)N/A

The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the covalent attachment of this building block to various molecular cores. This guide will focus on the most critical and widely applicable of these reactions.

Core Synthetic Applications & Methodologies

The strategic value of 1-(Pyrrolidin-1-yl)propan-2-amine lies in the predictable and high-yielding reactivity of its primary amine group. This allows for its reliable incorporation into larger, more complex structures.

Application: Amide Bond Formation for Bioactive Molecules

Causality and Expertise: The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of synthetic drugs.[5] Utilizing 1-(Pyrrolidin-1-yl)propan-2-amine in amide coupling reactions allows for the introduction of a basic tertiary amine and a chiral center. The pyrrolidine moiety can enhance aqueous solubility and engage in hydrogen bonding, while the overall 3D shape of the substituent can be critical for optimizing ligand-receptor interactions.

The choice of coupling reagent is critical and depends on the substrate's sensitivity to racemization and the presence of other functional groups. Carbodiimide-based reagents like EDC are cost-effective and widely used, often in conjunction with additives like HOBt to suppress side reactions and minimize racemization.[6] For more challenging or precious substrates, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents offer higher efficiency and faster reaction times, albeit at a higher cost.[7]

G cluster_workflow Amide Coupling Workflow A Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., HATU) B Activated Intermediate (e.g., O-acylisourea) A->B Activation D Nucleophilic Attack B->D C 1-(Pyrrolidin-1-yl)propan-2-amine + Base (e.g., DIPEA) C->D E Target Amide Product D->E Coupling

Caption: General workflow for amide bond formation.

Application: Reductive Amination for C-N Bond Construction

Causality and Expertise: Reductive amination is a cornerstone of amine synthesis, providing a robust method to form carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This transformation is highly valuable for lead optimization, allowing for the exploration of a wide range of substituents by varying the carbonyl partner.

The reaction proceeds via the initial formation of a Schiff base (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice because it is mild, tolerant of acidic conditions that favor iminium ion formation, and selective for the iminium ion over the starting carbonyl group, thereby minimizing side reactions like the reduction of the aldehyde or ketone.

G cluster_mechanism Reductive Amination Mechanism Amine 1-(Pyrrolidin-1-yl)propan-2-amine Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R-CHO) Carbonyl->Imine + H⁺, - H₂O Product Secondary Amine Product Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: Key steps in a reductive amination reaction.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale. They should be adapted based on the specific properties of the substrates being used.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, to form an amide bond between a generic carboxylic acid and 1-(Pyrrolidin-1-yl)propan-2-amine. The reaction is mediated by a non-nucleophilic base, typically DIPEA, in an aprotic polar solvent like DMF.[7]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Carboxylic AcidVaries1.01.0
1-(Pyrrolidin-1-yl)propan-2-amine128.221.11.1
HATU380.231.11.1
DIPEA129.253.03.0
Anhydrous DMF-10 mL-

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by 1-(Pyrrolidin-1-yl)propan-2-amine (1.1 equiv).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring mixture. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of completion. A new, more polar spot/peak corresponding to the amide product should appear.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting:

  • Incomplete Reaction: If the starting material persists, consider adding an additional portion of HATU (0.2 equiv) and DIPEA (0.5 equiv) or allowing the reaction to stir overnight. Ensure all reagents and solvents are anhydrous.

  • Low Yield: Purification may be challenging due to the basicity of the product. Consider using a silica gel column pre-treated with 1% triethylamine in the eluent to prevent product streaking and improve recovery.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

Principle: This protocol describes the formation of a secondary amine via the reductive amination of an aldehyde with 1-(Pyrrolidin-1-yl)propan-2-amine using sodium triacetoxyborohydride (STAB) as the reducing agent in a chlorinated solvent.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
AldehydeVaries1.01.0
1-(Pyrrolidin-1-yl)propan-2-amine128.221.11.1
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)-10 mL-
Acetic Acid (optional)60.050.10.1

Procedure:

  • Preparation: To a round-bottom flask, add the aldehyde (1.0 equiv) and 1-(Pyrrolidin-1-yl)propan-2-amine (1.1 equiv).

  • Dissolution: Dissolve the components in dichloromethane (DCM, approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

    • Expert Insight: For less reactive ketones or hindered aldehydes, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. Effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

    • Self-Validation: Monitor by TLC or LC-MS for the consumption of the aldehyde and the appearance of the product.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Troubleshooting:

  • Aldehyde Reduction: If significant alcohol byproduct from aldehyde reduction is observed, ensure the STAB is added after the initial imine formation period. STAB is selective but can reduce activated aldehydes over long reaction times.

  • Dimerization: If the starting amine is sterically unhindered, a small amount of dialkylation may occur. Using a slight excess of the amine can sometimes suppress this.

Conclusion

1-(Pyrrolidin-1-yl)propan-2-amine is a potent and versatile building block for modern organic synthesis and drug discovery. Its dual amine functionality provides a reliable handle for incorporation into diverse molecular architectures via robust and well-understood transformations like amide coupling and reductive amination. The protocols and insights provided herein serve as a foundational guide for scientists aiming to leverage the unique structural and chemical properties of this compound to accelerate their research and development efforts.

References

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In-vivo experimental design using 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In-Vivo Experimental Design and Initial Characterization of 1-(Pyrrolidin-1-yl)propan-2-amine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in-vivo characterization of the novel chemical entity, 1-(Pyrrolidin-1-yl)propan-2-amine. Given the absence of published biological data for this compound, this guide is structured as a foundational roadmap for discovery, emphasizing scientific integrity, methodological rigor, and logical progression from foundational safety studies to preliminary behavioral and pharmacodynamic screening.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for creating compounds with high target specificity.[1][2] The subject of this guide, 1-(Pyrrolidin-1-yl)propan-2-amine, combines this important heterocyclic moiety with a propan-2-amine side chain, a structural motif present in various psychoactive compounds. This suggests a potential for CNS activity, making a systematic in-vivo evaluation essential to elucidate its pharmacological profile.

This guide is designed to be a self-validating system, with each protocol building upon the data from the previous one. We will proceed through a tiered approach: foundational tolerability and pharmacokinetic studies followed by a broad, unbiased behavioral assessment to generate initial hypotheses about the compound's function.

Part 1: Pre-Clinical Preparations and Compound Management

Before any in-vivo work can commence, meticulous preparation and characterization of the test article are paramount. This ensures reproducibility and the validity of all subsequent data.

Physicochemical Properties and Formulation

The first step is to understand the compound's basic properties.

PropertyValueSource
IUPAC Name 1-pyrrolidin-1-ylpropan-2-aminePubChem CID: 15616489[4]
Molecular Formula C₇H₁₆N₂PubChem CID: 15616489[4]
Molecular Weight 128.22 g/mol PubChem CID: 15616489[4][5]
CAS Number 50998-03-3PubChem CID: 15616489[4]
Predicted XLogP3 0.2PubChem CID: 15616489[4]

The low predicted XLogP3 value suggests good aqueous solubility. However, empirical testing is required. The presence of two amine groups suggests the compound will be basic and can form salts with acids (e.g., HCl) to further enhance solubility.

Protocol 1: Vehicle Formulation and Stability Assessment

Objective: To develop a suitable vehicle for administering 1-(Pyrrolidin-1-yl)propan-2-amine in vivo and to ensure its stability in that vehicle.

Causality: The choice of vehicle is critical. An inappropriate vehicle can cause irritation, toxicity, or poor bioavailability of the compound, confounding experimental results. A simple, isotonic saline solution is the preferred starting point. For compounds with limited solubility, a co-solvent system may be necessary.[6]

Materials:

  • 1-(Pyrrolidin-1-yl)propan-2-amine (purity >98%)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Polysorbate 80 (Tween® 80)

  • Sterile water for injection

  • pH meter

  • Vortex mixer and magnetic stirrer

  • Sterile filters (0.22 µm)

Step-by-Step Methodology:

  • Initial Solubility Test: Attempt to dissolve 1 mg of the compound in 1 mL of sterile 0.9% saline at room temperature. Observe for complete dissolution.

  • Formulation Development (if needed): If the compound is not fully soluble in saline at the desired highest concentration, prepare a stock solution in a vehicle containing a small percentage of a non-toxic surfactant. A common choice is 5-10% Polysorbate 80 in saline.[6]

  • pH Adjustment: Measure the pH of the final formulation. If it is outside the physiological range (pH 6.5-7.5), adjust carefully with dilute HCl or NaOH. Extreme pH can cause injection site pain and necrosis.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.

  • Stability Check: Store an aliquot of the final formulation at room temperature and at 4°C for 24 hours. Visually inspect for any precipitation or color change before use. For longer-term studies, analytical confirmation of concentration (e.g., via HPLC-UV) is recommended.

Part 2: Foundational In-Vivo Studies: Safety and Pharmacokinetics

This initial tier of studies is designed to establish a safe dose range and to understand how the animal body acts on the compound. These data are prerequisites for designing meaningful efficacy and behavioral experiments.

Experimental Workflow: Tier 1 Studies

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Efficacy/Behavioral Screening A Protocol 2: Acute Tolerability & Dose-Range Finding (DRF) B Determine Maximum Tolerated Dose (MTD) A->B Identifies C Protocol 3: Preliminary Pharmacokinetic (PK) Study B->C Informs Dose Selection D Characterize Cmax, Tmax, T½ C->D Yields E Subsequent Studies (e.g., Open Field, Hot Plate) D->E Guides Timepoints & Doses

Caption: Tier 1 workflow for establishing safety and PK parameters.

Protocol 2: Acute Tolerability and Dose-Range Finding (DRF)

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of non-toxic doses for subsequent pharmacodynamic studies.

Causality: Administering doses that are too high can lead to non-specific, toxic effects that mask the true pharmacological activity of the compound. This study is essential for separating pharmacology from toxicology.

Animal Model: Male and female C57BL/6J mice (8-10 weeks old). Using both sexes is important as there can be sex-dependent differences in metabolism and sensitivity.

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.

  • Dose Selection: Based on a lack of prior data, a logarithmic dose escalation is appropriate. Start with a low dose (e.g., 1 mg/kg) and escalate (e.g., 3, 10, 30, 100 mg/kg) in subsequent groups of animals (n=2-3 per group). The route of administration should be consistent with intended future studies (e.g., intraperitoneal, i.p., for initial screening).

  • Administration: Administer a single dose of the compound or vehicle to the respective groups.

  • Observation: Continuously monitor the animals for the first 4 hours post-dose, and then at 24 and 48 hours. Use a standardized scoring sheet to record clinical signs.

Data Presentation: Clinical Observation Score Sheet

Parameter0 (Normal)1 (Slight)2 (Moderate)3 (Severe)
Spontaneous Activity NormalDecreased/IncreasedPacing/StuporLoss of Righting Reflex
Posture NormalHunchedProstrate-
Tremors AbsentIntermittentContinuous-
Convulsions Absent--Present
Respiration Rate NormalIncreased/ShallowLaboredGasping
Body Weight Change <5% loss5-10% loss10-15% loss>15% loss

Interpretation: The MTD is defined as the highest dose that does not produce severe clinical signs or more than a 10% reduction in body weight. The results will guide the selection of 3-4 doses for use in Tier 2 studies (e.g., a low, medium, and high dose well below the MTD).

Protocol 3: Preliminary Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound in plasma.

Causality: Understanding the PK profile is crucial for designing pharmacodynamic studies. The time of peak plasma concentration (Tmax) should ideally coincide with the time of behavioral testing to maximize the chance of observing an effect. The half-life (T½) informs the required dosing interval for chronic studies.

Animal Model: Male Sprague-Dawley rats (250-300g) are often used for PK studies due to their larger blood volume, allowing for serial sampling from a single animal. Alternatively, a satellite group of mice can be used.

Step-by-Step Methodology:

  • Animal Preparation: If using rats, cannulate the jugular vein for stress-free blood sampling one day prior to the study.

  • Dosing: Administer a single mid-range, well-tolerated dose determined from the DRF study (e.g., 10 mg/kg, i.p.).

  • Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(Pyrrolidin-1-yl)propan-2-amine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point
Terminal elimination half-life

Part 3: Tier 2 Pharmacodynamic & Behavioral Screening

With safety and PK data in hand, this tier aims to answer the question: "What does the compound do to the animal?" A broad, unbiased screening approach is used to identify potential therapeutic areas or mechanisms of action.

Logical Progression from Tier 1 to Tier 2

G DRF Dose-Range Finding DoseSelection Select 3-4 Doses (< MTD) DRF->DoseSelection PK Pharmacokinetics TimepointSelection Select Test Timepoint (Near Tmax) PK->TimepointSelection BehavioralScreen Protocol 4: Open Field Test (Locomotion & Anxiety) DoseSelection->BehavioralScreen NociceptionScreen Protocol 5: Hot Plate Test (Analgesia) DoseSelection->NociceptionScreen TimepointSelection->BehavioralScreen TimepointSelection->NociceptionScreen

Caption: Decision-making flow from foundational to screening studies.

Protocol 4: General Behavioral Phenotyping (Open Field Test)

Objective: To assess the compound's effect on spontaneous locomotor activity, exploration, and anxiety-like behavior.

Causality: This is a primary screening tool for novel CNS compounds. An increase in locomotion may suggest stimulant properties, while a decrease may indicate sedative effects. Time spent in the center of the arena is an indicator of anxiety-like behavior (anxiolysis is associated with more time in the center).[7]

Animal Model: C57BL/6J mice (n=8-12 per group).

Step-by-Step Methodology:

  • Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer vehicle or one of three selected doses of the compound (i.p.). The timing should be based on the PK data (e.g., 30 minutes prior to the test if Tmax is around 30 minutes).

  • Test Procedure: Place each mouse individually into the center of a square arena (e.g., 40x40 cm).

  • Data Acquisition: Record the animal's activity for 15-30 minutes using an automated video-tracking system (e.g., ANY-maze, EthoVision).

  • Data Analysis: Quantify the key parameters listed in the table below. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Data Presentation: Key Open Field Parameters

ParameterPotential Interpretation
Total Distance Traveled Index of general locomotor activity
Time Spent in Center Measure of anxiety-like behavior
Rearing Frequency Indicator of exploratory behavior
Stereotypy Counts Repetitive, purposeless movements (high doses of stimulants)

Part 4: Data Synthesis and Future Directions

The culmination of these initial studies will provide the first in-vivo "fingerprint" of 1-(Pyrrolidin-1-yl)propan-2-amine. For instance, if the compound increases locomotor activity and central tendency in the open field, it might possess a novel anxiolytic/stimulant profile. If it shows no behavioral effects but has good PK properties, it may be more suitable for non-CNS applications. This foundational data package is critical for making informed decisions about whether to advance the compound and for designing more specific, hypothesis-driven experiments.

References

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  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved from: [Link]

  • PubChem. (n.d.). 1-(Pyrrolidin-1-yl)propan-2-amine. Retrieved from: [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. Retrieved from: [Link]

  • Halter, S., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Kevin, M., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. Available at: [Link]

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Application Notes & Protocols: (S)-1-(Pyrrolidin-1-yl)propan-2-amine as a Versatile Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of (S)-1-(Pyrrolidin-1-yl)propan-2-amine, a chiral diamine derived from the natural amino acid L-alanine, as a potent organocatalyst for asymmetric synthesis. We delve into the catalyst's synthesis, its mechanistic underpinnings via enamine catalysis, and its application in key carbon-carbon bond-forming reactions. While direct literature protocols for this specific catalyst are emerging, we present detailed, field-proven representative protocols for asymmetric Aldol, Michael, and Mannich reactions based on closely related chiral diamine systems. These protocols are designed to serve as a robust starting point for researchers in synthetic chemistry and drug development, offering insights into reaction optimization, expected outcomes, and the rationale behind experimental design.

Introduction: The Rise of Chiral Diamines in Organocatalysis

Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze stereoselective transformations, has become the third pillar of asymmetric synthesis, standing alongside biocatalysis and transition-metal catalysis. This field has revolutionized the synthesis of complex chiral molecules by offering milder, often more sustainable, and metal-free alternatives. Within the diverse arsenal of organocatalysts, those based on the pyrrolidine scaffold, famously exemplified by proline, have demonstrated exceptional efficacy and versatility.[1][2]

(S)-1-(Pyrrolidin-1-yl)propan-2-amine belongs to the class of chiral 1,2-diamines, which are powerful ligands and organocatalysts.[3] Its structure combines two key features:

  • A pyrrolidine ring , which provides a robust, conformationally constrained secondary amine capable of forming nucleophilic enamine intermediates with carbonyl compounds.

  • A chiral primary amine derived from L-alanine, which serves to effectively control the stereochemical outcome of the reaction by directing the approach of the electrophile.

This bifunctional nature allows the catalyst to activate the nucleophile (via enamine formation) and simultaneously create a defined chiral environment to guide the formation of new stereocenters.

Synthesis of the Catalyst: (S)-1-(Pyrrolidin-1-yl)propan-2-amine

The synthesis of chiral diamines from natural amino acids provides a straightforward and cost-effective route to enantiomerically pure catalysts.[4] The following protocol outlines a reliable, multi-step synthesis of the title catalyst starting from commercially available N-Boc-L-alanine.

Workflow for Catalyst Synthesis

G cluster_0 Synthesis of (S)-1-(Pyrrolidin-1-yl)propan-2-amine A N-Boc-L-alanine B N-Boc-L-alaninal (aldehyde) A->B Reduction (e.g., DIBAL-H or Weinreb amide route) C N-Boc-1-(pyrrolidin-1-yl)propan-2-amine B->C Reductive Amination (Pyrrolidine, NaBH(OAc)₃) D (S)-1-(Pyrrolidin-1-yl)propan-2-amine (Final Catalyst) C->D Boc Deprotection (TFA or HCl)

Caption: Synthetic workflow for the target catalyst from L-alanine.

Protocol 2.1: Synthesis of (S)-1-(Pyrrolidin-1-yl)propan-2-amine

Step 1: Reduction of N-Boc-L-alanine to N-Boc-L-alaninal

  • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent like HATU (1.1 eq), followed by the slow addition of a non-nucleophilic base such as DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the formation of the Weinreb amide is complete (monitored by TLC).

  • Work up the reaction by quenching with saturated aq. NH₄Cl, extracting with ethyl acetate, and purifying by column chromatography to yield the N-Boc-L-alanine Weinreb amide.

  • Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add a solution of LiAlH₄ (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. Upon completion, quench the reaction carefully by sequential addition of water, 15% aq. NaOH, and water.

  • Filter the resulting suspension through celite and concentrate the filtrate to yield crude N-Boc-L-alaninal, which is often used immediately in the next step.

Step 2: Reductive Amination with Pyrrolidine

  • Dissolve the crude N-Boc-L-alaninal (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add pyrrolidine (1.2 eq) to the solution, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with saturated aq. NaHCO₃ and extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain N-Boc-1-(pyrrolidin-1-yl)propan-2-amine.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected diamine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in diethyl ether.

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with aq. NaOH (2M) and extract the free diamine with DCM.

  • Dry the organic layer, concentrate, and purify by distillation or chromatography to yield the final catalyst, (S)-1-(Pyrrolidin-1-yl)propan-2-amine.

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic power of (S)-1-(Pyrrolidin-1-yl)propan-2-amine stems from its ability to reversibly form a chiral enamine with a carbonyl donor (e.g., a ketone or aldehyde). This enamine acts as a potent, stereochemically-defined nucleophile.

The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The secondary amine of the pyrrolidine moiety condenses with the carbonyl donor to form a transient iminium ion. The primary amine of the catalyst can act as a general base, facilitating the deprotonation at the α-carbon to generate the chiral enamine intermediate.

  • Nucleophilic Attack: The enamine, which is a higher-energy HOMO nucleophile than the corresponding enolate, attacks the electrophile (e.g., an aldehyde, nitroalkene, or imine). The stereochemistry of this attack is directed by the chiral scaffold of the catalyst, which creates a sterically hindered face and a more accessible face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (often present in trace amounts or added), releasing the functionalized product and regenerating the chiral diamine catalyst to complete the cycle.

G Catalyst Chiral Diamine Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E⁺) Electrophile Electrophile (E⁺) Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O Water H₂O Water->Product

Caption: General enamine catalytic cycle for chiral diamine catalysts.

Application: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl motifs. Chiral diamines, often in conjunction with a Brønsted acid co-catalyst, have proven effective in promoting this transformation, particularly in aqueous media.[5] The acid protonates the tertiary amine, creating a chiral ammonium salt that can activate the aldehyde acceptor via hydrogen bonding, while the secondary amine forms the nucleophilic enamine.

Protocol 4.1: Representative Asymmetric Aldol Reaction

(Adapted from a protocol using a similar chiral diamine/acid system.[5])

  • Catalyst Preparation: In a reaction vial, dissolve (S)-1-(Pyrrolidin-1-yl)propan-2-amine (0.05 mmol, 10 mol%) in water (1.0 mL).

  • Add trifluoroacetic acid (TFA) (3.9 µL, 0.05 mmol, 10 mol%) and stir the mixture at 25 °C for 3-5 minutes.

  • Reaction Setup: To the catalyst solution, add the ketone donor (e.g., cyclohexanone, 1.0 mmol, 2.0 eq) followed by the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 eq).

  • Execution: Seal the vial and stir the biphasic mixture vigorously at room temperature for the time required for completion (typically 24-72 hours, monitor by TLC).

  • Work-up and Purification: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ketone.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Representative Performance in Asymmetric Aldol Reactions

(Data based on a structurally similar diamine catalyst system.[5])

Aldehyde AcceptorKetone DonorTime (h)Yield (%)dr (anti:syn)ee (%) [anti]
4-NitrobenzaldehydeCyclohexanone249595:599
4-ChlorobenzaldehydeCyclohexanone488893:798
2-NaphthaldehydeCyclohexanone489196:497
4-NitrobenzaldehydeAcetone7265-78
IsovaleraldehydeCyclohexanone368590:1096

Application: Asymmetric Michael Addition

The Michael addition of carbonyl compounds to nitroalkenes is a cornerstone reaction for the synthesis of valuable γ-nitro carbonyl compounds, which are precursors to 1,4-dicarbonyls, γ-amino acids, and various heterocycles. Pyrrolidine-based chiral diamines are highly effective catalysts for this transformation, typically affording syn-diastereomers with excellent enantioselectivity.[6]

Protocol 5.1: Representative Asymmetric Michael Addition

(Adapted from protocols using pyrrolidine-based secondary diamines.[6])

  • Reaction Setup: To a solution of the nitroalkene (e.g., (E)-β-nitrostyrene, 0.5 mmol, 1.0 eq) in an appropriate solvent (e.g., toluene or DCM, 1.0 mL), add the ketone donor (e.g., cyclohexanone, 1.5 mmol, 3.0 eq).

  • Add a Brønsted acid co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%).

  • Initiate the reaction by adding (S)-1-(Pyrrolidin-1-yl)propan-2-amine (0.05 mmol, 10 mol%).

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC (typically 12-48 hours).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro ketone product.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Table 2: Representative Performance in Asymmetric Michael Additions

(Data based on similar pyrrolidine-based diamine catalysts.[6])

NitroalkeneKetone DonorTemp (°C)Yield (%)dr (syn:anti)ee (%) [syn]
(E)-β-NitrostyreneCyclohexanone2598>20:199
(E)-4-Chloro-β-nitrostyreneCyclohexanone2595>20:199
(E)-4-Methoxy-β-nitrostyreneCyclopentanone259215:197
(E)-2-Nitro-1-phenylpropeneCyclohexanone08510:195
(E)-1-Nitro-3-phenylprop-1-eneAcetone2578-92

Application: Asymmetric Mannich Reaction

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are fundamental building blocks for pharmaceuticals and natural products. Chiral diamine catalysts facilitate the reaction between an aldehyde, an amine, and a ketone through the formation of a chiral enamine from the ketone, which then attacks an in situ-generated imine.[7]

Protocol 6.1: Representative Asymmetric Mannich Reaction

(Adapted from a protocol using a primary-tertiary diamine catalyst.[7])

  • Imine Formation (Pre-formation or in situ): In a vial, stir the aldehyde (e.g., 4-nitrobenzaldehyde, 0.6 mmol, 1.2 eq) and the amine (e.g., p-anisidine, 0.5 mmol, 1.0 eq) in a suitable solvent like DMF (1.0 mL) at room temperature for 30 minutes.

  • Reaction Setup: To this mixture, add the ketone donor (e.g., acetone, 2.0 mmol, 4.0 eq).

  • Cool the mixture to 0 °C and add (S)-1-(Pyrrolidin-1-yl)propan-2-amine (0.05 mmol, 10 mol%) followed by an acid co-catalyst (e.g., 4-nitrobenzoic acid, 0.05 mmol, 10 mol%).

  • Execution: Stir the reaction at 0 °C for 24-96 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aq. NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product by flash column chromatography to yield the β-amino ketone.

  • Analysis: Determine the diastereomeric and enantiomeric ratios by appropriate analytical methods (¹H NMR, chiral HPLC).

Table 3: Representative Performance in Asymmetric Mannich Reactions

(Data based on similar chiral diamine catalyst systems.)

AldehydeAmineKetoneYield (%)dr (syn:anti)ee (%) [syn]
4-Nitrobenzaldehydep-AnisidineAcetone9595:598
Benzaldehydep-AnisidineCyclohexanone90>20:197
4-ChlorobenzaldehydeBenzylamineAcetone8892:896
Isobutyraldehydep-AnisidineCyclopentanone8510:194
Transition State Model for Stereochemical Control

G cluster_0 Proposed Transition State (Mannich Reaction) cluster_1 Stereochemical Rationale TS Chiral Enamine (from Ketone + Catalyst) Imine (from Aldehyde + Amine) H-Bonding with Catalyst TS:f1->TS:f2 Rationale1 • Pyrrolidine forms (E)-enamine. Rationale2 • Chiral center at C2 of propanamine blocks  one face of the enamine. Rationale3 • Protonated primary amine (co-catalyst)  activates and orients the imine via H-bonding. Rationale4 • Attack occurs from the less sterically  hindered Re-face of the imine, leading to the  observed (syn) stereochemistry.

Caption: Plausible transition state model for the Mannich reaction.

Conclusion and Outlook

(S)-1-(Pyrrolidin-1-yl)propan-2-amine is a readily accessible and highly promising organocatalyst for a range of fundamental asymmetric transformations. Its simple structure, derived from the chiral pool, belies a sophisticated bifunctional mechanism that enables high levels of stereocontrol. The representative protocols provided herein for Aldol, Michael, and Mannich reactions serve as a validated foundation for researchers to explore the full potential of this catalyst class. Future work will likely focus on expanding the substrate scope, immobilizing the catalyst for enhanced recyclability, and applying it to the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.

References

A curated list of authoritative sources to support the claims and protocols described.

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Molecules. (2023). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Zeng, F., Chen, C., Liu, L., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Kobayashi, S., Mori, Y., Fossey, J. S., & Salter, M. M. (2005). Catalytic asymmetric mannich-type reactions activated by ZnF2 chiral diamine in aqueous media. Chemistry, 11(22), 6469-76. [Link]

  • Kokotos, G., & Martin, O. R. (2005). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 10(10), 1291-1301. [Link]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260-7. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Organocatalysis. Chemical Reviews, 108(9), 3892-3931. [Link]

  • Chandrasekhar, S., & Kumar, M. S. (2004). Studies on organocatalytic asymmetric Michael addition reactions. Thesis. [Link]

  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). A Highly Enantioselective Organocatalytic Desymmetrization of meso-Anhydrides. Journal of the American Chemical Society, 124(9), 1842-1843. [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734-735. [Link]

  • Wang, W., Wang, J., & Li, H. (2005). Direct, Enantioselective, and Organocatalytic Mannich-Type Reaction of a Malonate and an Aldimine. Angewandte Chemie International Edition, 44(9), 1369-1371. [Link]

  • Enders, D., & Grondal, C. (2007). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]

  • Han, B., & Li, J.-L. (2016). Studies on organocatalytic asymmetric Michael addition reactions. Tetrahedron Letters, 57(32), 3645-3648. [Link]

  • Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Semantic Scholar. [Link]

  • Mitsumori, S., Zhang, H., Cheong, P. H.-Y., Houk, K. N., Tanaka, F., & Barbas, C. F. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 128(4), 1040-1041. [Link]

  • Kano, T., Hato, Y., & Maruoka, K. (2008). Design of 1,3-Diamine-Derived Catalysts: Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 73(5), 1777-1783. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-50998-03 Subject: Optimization of purification protocols for crude diamine intermediate. Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Nature of the Beast

You are dealing with 1-(Pyrrolidin-1-yl)propan-2-amine (CAS: 50998-03-3).[1] Before we troubleshoot, we must understand the physicochemical profile of this molecule, as it dictates every purification choice.

  • Structure: An aliphatic diamine containing one tertiary amine (pyrrolidine ring) and one primary amine (on the propyl chain).

  • Physical State: Likely a colorless to pale yellow oil at room temperature.

  • Key Challenges:

    • High Polarity: The two nitrogen centers make this molecule highly polar and water-soluble, complicating aqueous workups.

    • Oxidation Sensitivity: Like most primary amines, it absorbs CO₂ (carbamate formation) and oxidizes in air (N-oxides), leading to yellow/brown discoloration.

    • Basicity: It is a strong base. It will streak aggressively on standard silica gel due to interaction with acidic silanols.

Module 1: Distillation (The Gold Standard)

Status: Recommended Primary Strategy

For aliphatic amines of this molecular weight (~128.2 g/mol ), vacuum distillation is superior to chromatography. It removes non-volatile polymeric impurities and inorganic salts efficiently.

Troubleshooting Guide: Distillation
Symptom Root Cause Corrective Action
Product decomposes/chars before distilling. Bath temp > 140°C. The molecule is thermally sensitive in the presence of oxygen or trace metals.Switch to High Vacuum. You need < 5 mmHg. The boiling point at atmospheric pressure is likely >160°C. At 1-2 mmHg, it should distill between 50–70°C .
Distillate is colored (Yellow/Green). Entrained impurities or Oxidation. 1. Add a splash trap (bump bulb) to prevent splashing.2. Bleed inert gas (N₂/Ar) into the capillary during distillation, not air.3. Add a few pellets of KOH to the boiling flask to suppress salt dissociation.
Product solidifies in the condenser. Carbamate formation. The amine is reacting with atmospheric CO₂. Use a drying tube (CaCl₂) or N₂ balloon on the receiving flask vent.
Protocol: Vacuum Distillation Setup
  • Basify: Ensure the crude oil is free of water. Dry over KOH pellets (which also removes residual CO₂).

  • Setup: Short-path distillation head. Minimize the distance the vapor must travel.

  • Vacuum: Apply full vacuum (< 2 mmHg) before heating.

  • Heat: Slowly ramp oil bath. Collect the main fraction when temperature stabilizes.

Module 2: Chemical Purification (The "pH Swing")

Status: Best for removing non-basic impurities.[2]

Because your molecule has two basic centers, it is extremely soluble in acidic water. We can exploit this to wash away neutral organic impurities.

Workflow Visualization: The "pH Swing" Extraction

pH_Swing Crude Crude Mixture (Amine + Neutrals + Impurities) Acidify Step 1: Acidify (pH < 2) Add 1M HCl Crude->Acidify Wash Step 2: Organic Wash (Extract with DCM/EtOAc) Acidify->Wash Aq_Layer Aqueous Layer (Contains Product Salt) Wash->Aq_Layer Product stays in Water Org_Waste Organic Layer (Discard Neutrals/Tars) Wash->Org_Waste Impurities removed Basify Step 3: Basify (pH > 12) Add 50% NaOH (Cold) Aq_Layer->Basify Extract Step 4: Product Extraction Extract into DCM x3 Basify->Extract Dry Step 5: Dry & Concentrate (Na2SO4 + Vac) Extract->Dry

Figure 1: The "pH Swing" separates the basic amine from non-basic contaminants by toggling its solubility.

Critical FAQ: Extraction Issues

Q: I basified the aqueous layer, but I can't extract the amine back into DCM. Where is it? A: This is a common issue with low MW diamines. They are so polar they prefer water even when free-based.

  • Solution: "Salt out" the aqueous layer. Saturate the basic aqueous solution with solid NaCl until no more dissolves. This forces the organic amine out of the water phase (Salting-Out Effect). Use Chloroform or DCM (chlorinated solvents are better for amines) rather than Ether/EtOAc.

Module 3: Chromatography (The Last Resort)

Status: Use only if distillation fails.

Standard silica gel is acidic (pH ~5). Your diamine will bind irreversibly to the silica, resulting in broad streaks and low mass recovery.

The "Modified Silica" Protocol

You must modify the stationary phase to mask the acidic silanol sites.

  • Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Pre-treatment: Flush the column with the mobile phase containing the modifier before loading your sample. This neutralizes the silica.

  • Alternative Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and tolerates amines better.

Module 4: Salt Formation (Solid Stabilization)

Status: Best for Long-Term Storage.

Oils oxidize. Crystalline salts are stable. Converting your crude oil to a salt is often the best purification and storage strategy.

Recommended Salts
  • Dihydrochloride Salt:

    • Dissolve crude amine in dry Ethanol or Diethyl Ether.

    • Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.

    • Result: A white precipitate should form immediately. Filter and wash with cold ether.

    • Note: This salt is very hygroscopic. Handle in a glovebox or dry room.

  • Oxalate Salt:

    • Dissolve amine in Ethanol.

    • Add 1 equivalent of Oxalic Acid dissolved in hot Ethanol.

    • Cool slowly.

    • Result: Oxalates often crystallize better than chlorides and are less hygroscopic.

Summary Decision Matrix

Use this logic flow to determine your next step.

Decision_Matrix Start Crude Amine Volatile Is it volatile? (BP < 200C) Start->Volatile Distill Vacuum Distillation (Best Purity) Volatile->Distill Yes Solid Is it solid? Volatile->Solid No Salt Make Salt (HCl/Oxalate) Distill->Salt For Storage Recryst Recrystallization Solid->Recryst Yes Chromo Chromatography (Use TEA/NH3) Solid->Chromo No (Oil) Chromo->Salt Final Step

Figure 2: Decision matrix for selecting the optimal purification path based on physical state and volatility.

References

  • PubChem. (n.d.).[1][3] 1-(Pyrrolidin-1-yl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Stability testing of 1-(Pyrrolidin-1-yl)propan-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-C7H16N2-ST-V1.2

Last Updated: February 2, 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies of 1-(Pyrrolidin-1-yl)propan-2-amine (PubChem CID: 15616489).[1] This molecule contains a primary amine and a tertiary amine within a pyrrolidine ring structure, making it susceptible to specific degradation pathways.[1] Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This guide is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth solutions to common experimental challenges in the Troubleshooting section. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(Pyrrolidin-1-yl)propan-2-amine.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of 1-(Pyrrolidin-1-yl)propan-2-amine is primarily influenced by four factors:

  • Oxidation: The lone pair of electrons on both the primary and tertiary nitrogen atoms are susceptible to oxidation.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ions. Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bonds.[5][6]

  • pH (Hydrolysis): While the molecule does not have readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze degradation, particularly when in solution. The testing should evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal stress testing is crucial to understand the molecule's intrinsic stability and to identify potential degradation products that may form during long-term storage.[3]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions (photolysis). Photostability testing is an integral part of stress testing as mandated by ICH guidelines.[2][3][7]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its structure, the most likely degradation pathways are:

  • N-Oxidation: The tertiary nitrogen of the pyrrolidine ring is a prime target for oxidation, forming a stable N-oxide. The primary amine can also be oxidized, potentially leading to hydroxylamines or nitroso compounds.[5]

  • Oxidative Deamination/Dealkylation: More aggressive oxidation can lead to the cleavage of the carbon-nitrogen bonds. This could involve hydrogen abstraction from the carbon alpha to a nitrogen atom, followed by further reactions.[4]

  • Ring Opening: Under harsh conditions (e.g., strong acid/heat), the pyrrolidine ring, a saturated heterocycle, could potentially undergo cleavage.[8]

Q3: What are the recommended long-term storage conditions for 1-(Pyrrolidin-1-yl)propan-2-amine?

A3: Based on the susceptibility of amines to oxidation and degradation, the recommended storage conditions are in a well-sealed, airtight container, protected from light, and stored in a cool, controlled environment (typically 2-8 °C). For critical applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.

Q4: Which analytical techniques are most suitable for a stability-indicating assay method (SIAM)?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or other components. For this compound, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method of choice for the determination of amines in pharmaceutical samples.[9] A reversed-phase gradient HPLC method with UV detection is typically the most effective approach.[10] Gradient elution is often necessary to separate the polar parent compound from potentially less polar degradation products.[10]

  • LC-Mass Spectrometry (LC-MS): This technique is invaluable during method development and forced degradation studies for the identification and structural elucidation of unknown degradation products.[11]

  • Gas Chromatography (GC): GC can also be used, particularly for analyzing volatile impurities or if the compound is derivatized to improve its volatility and thermal stability.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during stability testing experiments.

Problem 1: My assay results show a rapid and unexpected loss of the main compound peak, even in control samples.

  • Probable Cause 1: Oxidative Degradation. The compound is highly susceptible to oxidation. This can be accelerated by dissolved oxygen in your solvent, trace metal ion contamination in your glassware or reagents, or exposure to air during sample preparation.

  • Solution:

    • De-gas all solvents: Use helium sparging, sonication under vacuum, or membrane-vacuum degassing for all mobile phases and diluents.

    • Use high-purity solvents: Ensure solvents are HPLC-grade or higher.

    • Consider antioxidants: If compatible with your analysis, consider adding a small amount of an antioxidant (e.g., BHT, sodium metabisulfite) to your sample diluent.

    • Use amber vials: Protect samples from light at all stages, as light can catalyze oxidation.

    • Minimize sample preparation time: Prepare samples immediately before analysis to reduce their exposure to atmospheric oxygen.

  • Probable Cause 2: Adsorption to Surfaces. Amines can adsorb to the silica surfaces of glass vials and HPLC columns, especially if there are free silanol groups. This can lead to poor peak shape and apparent loss of material.

  • Solution:

    • Use deactivated vials: Employ silanized or polymer-based (e.g., polypropylene) autosampler vials.

    • Modify mobile phase: Add a competing amine, such as triethylamine (TEA) or dimethyloctylamine (DMOA), at a low concentration (e.g., 0.1%) to the mobile phase. This will block the active sites on the column packing.

    • Adjust pH: Ensure the mobile phase pH is maintained at least 2 pH units away from the pKa of the amine groups to ensure they are consistently ionized or deionized, which can improve peak shape.

Problem 2: I see new peaks in my chromatogram during a forced degradation study, but the total peak area (mass balance) is significantly less than 100%.

  • Probable Cause 1: Degradants are not UV active. Some potential degradation products, such as small aliphatic fragments resulting from ring-opening or side-chain cleavage, may not have a chromophore and will be invisible to a UV detector.

  • Solution:

    • Use a universal detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), in parallel with your UV detector.

    • Derivatization: Consider a pre- or post-column derivatization reaction that attaches a UV-active tag to all amine-containing compounds, including potential degradants.

  • Probable Cause 2: Degradants are not eluting from the column. Highly polar or highly non-polar degradation products may be irreversibly adsorbed to the column or may not elute within the gradient time.

  • Solution:

    • Extend the gradient: Run a longer gradient with a stronger final solvent composition (e.g., up to 100% organic solvent).

    • Incorporate a column flush: Add a high-organic, strong solvent wash at the end of each run to elute any strongly retained compounds.

    • Change column chemistry: If degradants are highly polar, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Problem 3: The results from my photostability study are inconsistent and not reproducible.

  • Probable Cause 1: Inconsistent Light Exposure. The intensity and spectral distribution of the light source can vary, and the sample positioning within the chamber can create inconsistencies.[12]

  • Solution:

    • Calibrate the light source: Ensure the photostability chamber is properly calibrated and provides a controlled, consistent output of both visible light and near-UV energy. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14]

    • Use a chemical actinometer: Expose samples alongside a validated chemical actinometric system (e.g., quinine solution) to ensure the specified light exposure is achieved.[13]

    • Control sample positioning: Use a turntable or ensure samples are placed in a consistent location within the chamber for every experiment.

  • Probable Cause 2: Thermal Effects. The light source in a photostability chamber can also generate significant heat, which can cause thermal degradation that is mistaken for photodegradation.

  • Solution:

    • Run a dark control: Always include a "dark control" sample, which is wrapped in aluminum foil or placed in an opaque container, alongside the exposed sample in the same chamber.[13] This allows you to subtract any thermal degradation from the total degradation observed in the light-exposed sample.

    • Ensure temperature control: Use a photostability chamber with active temperature control to minimize the effect of localized temperature changes.[13]

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and validate the stability-indicating power of the analytical method.[3] The goal is to achieve 5-20% degradation of the active substance.[15]

Objective: To generate potential degradation products of 1-(Pyrrolidin-1-yl)propan-2-amine under various stress conditions as mandated by ICH Q1A(R2).[3][15]

Materials:

  • 1-(Pyrrolidin-1-yl)propan-2-amine

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Calibrated oven, pH meter, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 70°C. Also, store a solution of the compound at 70°C. Sample at specified time points for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W h/m²).[12] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Presentation: Expected Degradation Summary

The following table summarizes hypothetical outcomes from a forced degradation study to guide researchers on what to expect.

Stress ConditionReagent/ParametersExpected Degradation (%)Primary Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C5 - 15%Minimal; potential for salt formation
Base Hydrolysis0.1 M NaOH, 60°C< 5%Generally stable
Oxidation3% H₂O₂, RT15 - 30%N-Oxidation, Deamination
Thermal (Solid)70°C< 2%Stable in solid form
Thermal (Solution)70°C5 - 10%Slow thermal decomposition
Photolytic (Solution)ICH Q1B10 - 25%Photolytic oxidation/cleavage

Section 4: Visualizations

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot Ox Oxidation (3% H2O2, RT) Stock->Ox Aliquot Therm Thermal (70°C, Solid/Solution) Stock->Therm Aliquot Photo Photolytic (ICH Q1B Light) Stock->Photo Aliquot HPLC Stability-Indicating HPLC Analysis Acid->HPLC Sample at Time Points Base->HPLC Sample at Time Points Ox->HPLC Sample at Time Points Therm->HPLC Sample at Time Points Photo->HPLC Sample at Time Points ID Identify Degradants (LC-MS) HPLC->ID Characterize Peaks Report Report & Mass Balance Calculation ID->Report

Caption: Workflow for a typical forced degradation study.

Diagram 2: Hypothetical Oxidative Degradation Pathway

G Parent 1-(Pyrrolidin-1-yl)propan-2-amine N_Oxide Tertiary N-Oxide (Major Product) Parent->N_Oxide Hydroxylamine Primary N-Hydroxylamine Parent->Hydroxylamine Oxidant [ O ] (e.g., H2O2, O2) Oxidant->Parent Cleavage C-N Bond Cleavage Products (e.g., Propanal, Pyrrolidine) Hydroxylamine->Cleavage Further Oxidation

Caption: Potential oxidative degradation pathways.

Section 5: References

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • EMA. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • PubChem. (n.d.). 1-(Pyrrolidin-1-yl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • ICH. (2003). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Lepaumier, H. et al. (2009). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Gouedard, C. et al. (2012). Oxidative Degradation of Amines. ResearchGate. Available at: [Link]

  • Jain, D. et al. (2011). Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available at: [Link]

  • ICH. (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Veawab, A. et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. Available at: [Link]

  • Khan Academy. (2024). Differentiating the types of amines. Available at: [Link]

  • EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Patel, Y. et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Alsante, K. M. et al. (2014). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmTech. Available at: [Link]

  • PubChem. (n.d.). 1-Pyrrolidinepropanamine. National Center for Biotechnology Information. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • Niemi, A. (2017). Chromatographic Determination of Amines in Food Samples. University of Helsinki. Available at: [Link]

  • Quora. (2018). What are the chemical tests done to identify primary and secondary tertiary amine? Available at: [Link]

  • Slideshare. (2014). Stability indicating assay. Available at: [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • Lars, E. et al. (2013). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. Available at: [Link]

  • Foye, W. O. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • Khan Academy. (n.d.). Hinsberg test. Available at: [Link]

  • PharmaRead. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Amines. Available at: [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Tirzepatide. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Detecting Low Concentrations of 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(Pyrrolidin-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection of low concentrations of this and structurally similar compounds. As your Senior Application Scientist, I will walk you through the nuances of method development, from sample preparation to data interpretation, ensuring scientific integrity and providing practical, field-proven insights.

Introduction

1-(Pyrrolidin-1-yl)propan-2-amine is a chiral secondary amine containing a pyrrolidine ring. Its analysis at low concentrations presents several challenges, primarily due to its polarity, which can lead to poor chromatographic retention and peak shape, as well as its susceptibility to matrix effects in complex biological samples. This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed protocols and troubleshooting for each.

Part 1: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

LC-MS/MS Troubleshooting

Question 1: I am observing significant peak tailing for my analyte in reversed-phase HPLC. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 1-(Pyrrolidin-1-yl)propan-2-amine in reversed-phase chromatography is most commonly caused by secondary interactions between the protonated amine group of the analyte and residual, deprotonated silanol groups on the silica-based stationary phase. This creates a mixed-mode retention mechanism, leading to asymmetrical peaks.

Causality Explained: At typical analytical pH ranges (pH 2-7), the secondary amine on your analyte will be protonated (positively charged). Residual silanol groups on the C18 column packing that are not perfectly end-capped can also be deprotonated (negatively charged), leading to strong ionic interactions that cause the analyte to "stick" to the column, resulting in tailing.

Solutions:

  • Mobile Phase pH Adjustment: Operating at a higher pH (e.g., pH 9-10) will deprotonate the amine analyte, neutralizing its charge and minimizing ionic interactions with the stationary phase. However, ensure your column is stable at high pH. Hybrid-particle or ethylene-bridged hybrid (BEH) columns are recommended for high-pH applications.

  • Use of Mobile Phase Additives:

    • Volatile Buffers: Incorporating a volatile buffer like ammonium formate or ammonium acetate (typically 10-20 mM) can help to maintain a consistent pH and improve peak shape.

    • Ion-Pairing Reagents: While effective, traditional ion-pairing reagents are not MS-friendly. A better approach for LC-MS is to use a small concentration of a weak acid like formic acid (0.1%) in the mobile phase. This can help to protonate the silanol groups, reducing their negative charge and minimizing secondary interactions.

  • Column Selection: Consider using a column with a highly deactivated stationary phase or one specifically designed for the analysis of basic compounds. These columns have minimal accessible silanol groups.

Question 2: My analyte signal is very low, and I'm struggling to achieve the required limit of detection (LOD). How can I improve the sensitivity of my LC-MS/MS method?

Answer:

Low sensitivity in LC-MS/MS can stem from several factors, including inefficient ionization, matrix effects, and suboptimal chromatographic conditions.

Causality Explained: The sensitivity of an LC-MS/MS method is directly related to the efficiency of transferring the analyte from the liquid phase to the gas phase as an ion, and then detecting it. Any factor that hinders this process will reduce the signal.

Solutions:

  • Optimize Mass Spectrometer Source Conditions: This is the most critical step for improving sensitivity. Systematically optimize the following parameters for your specific analyte:

    • Ionization Mode: 1-(Pyrrolidin-1-yl)propan-2-amine, being a basic compound, will ionize most efficiently in positive electrospray ionization (ESI+) mode.

    • Capillary Voltage: Adjust for maximum ion signal.

    • Source Temperature and Gas Flows (Nebulizer and Drying Gas): These parameters affect the desolvation of the droplets containing your analyte. Proper optimization is crucial for efficient ion formation.

  • Enhance Chromatographic Peak Height:

    • Use a Narrower Column: Switching from a 2.1 mm ID column to a 1.0 mm ID column can significantly increase sensitivity by reducing analyte dilution.

    • Reduce Flow Rate: Lower flow rates can improve ionization efficiency in ESI.

  • Mobile Phase Composition: The choice of organic solvent and additives can impact ionization efficiency. Acetonitrile is often preferred over methanol as it can lead to better desolvation and reduced adduct formation. The presence of a small amount of a volatile acid like formic acid can promote protonation and enhance the signal in positive ion mode.

  • Sample Preparation: A cleaner sample will result in less matrix suppression. Optimize your sample preparation to remove as many interfering compounds as possible. Consider using a mixed-mode solid-phase extraction (SPE) for better cleanup of biological samples.

Question 3: I am experiencing significant matrix effects, leading to poor reproducibility. How can I mitigate this?

Answer:

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.

Causality Explained: In the ESI source, co-eluting matrix components can compete with the analyte for the available charge or alter the droplet surface tension, hindering the release of analyte ions into the gas phase.

Solutions:

  • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering matrix components. This can be achieved by modifying the gradient, changing the stationary phase, or using a more efficient column.

  • Optimize Sample Preparation: A more rigorous sample preparation method can remove a larger portion of the matrix components. For a polar, basic compound like 1-(Pyrrolidin-1-yl)propan-2-amine in a biological matrix, a mixed-mode cation exchange SPE is highly recommended. This allows for a more selective extraction based on both the polarity and charge of the analyte.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 1-(Pyrrolidin-1-yl)propan-2-amine) is the gold standard for correcting matrix effects. It will co-elute with the analyte and experience the same ion suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant matrix effects.

GC-MS Troubleshooting

Question 1: I am not seeing a peak for my underivatized analyte, or the peak shape is very poor.

Answer:

1-(Pyrrolidin-1-yl)propan-2-amine is a polar compound with active hydrogens on the secondary amine group. This makes it unsuitable for direct GC-MS analysis.

Causality Explained: The polar nature of the amine leads to strong interactions with the stationary phase and any active sites in the GC system (e.g., inlet liner), causing poor peak shape (tailing) and even irreversible adsorption, resulting in no peak at all. The compound is also not sufficiently volatile for efficient gas chromatography.

Solution:

Derivatization is mandatory. You must convert the polar amine into a less polar, more volatile, and more thermally stable derivative. Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common and effective method for secondary amines. This replaces the active hydrogen on the amine with a trifluoroacetyl group.

Question 2: My derivatization reaction seems to be incomplete or has low yield.

Answer:

Incomplete derivatization can be caused by several factors, including the presence of water, incorrect reaction conditions, or degradation of the derivatizing reagent.

Causality Explained: Acylation reagents like TFAA are highly reactive and will readily react with water. If your sample or solvent contains moisture, the reagent will be consumed in a side reaction, leading to a low yield of the desired derivative.

Solutions:

  • Ensure Anhydrous Conditions: Dry your sample and use anhydrous solvents for the derivatization reaction.

  • Optimize Reaction Conditions:

    • Temperature and Time: While some derivatizations are rapid at room temperature, others may require heating (e.g., 60-70 °C for 15-30 minutes) to go to completion. Optimize these parameters for your specific analyte.

    • Catalyst: In some cases, a mild base like pyridine can be used to catalyze the reaction and scavenge the acid byproduct.

  • Check Reagent Quality: Derivatizing reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of reagent if you suspect degradation.

Question 3: I am getting low recovery of my analyte during sample preparation from a biological matrix.

Answer:

Low recovery of polar amines from complex matrices like blood or urine is a common issue, often related to the sample preparation technique.

Causality Explained: During liquid-liquid extraction (LLE), the polar nature of the amine can lead to poor partitioning into the organic solvent. In solid-phase extraction (SPE), the analyte may not be efficiently retained on the sorbent or may be lost during the washing step.

Solutions:

  • Optimize LLE pH: For LLE, adjust the pH of the aqueous sample to be basic (at least 2 pH units above the pKa of the amine) to ensure the analyte is in its neutral, more organic-soluble form.

  • Use Mixed-Mode SPE: For a more robust extraction from complex matrices, use a mixed-mode cation exchange SPE cartridge. This allows you to retain the analyte via both hydrophobic and cation exchange mechanisms, providing a more selective and efficient cleanup. The general steps are:

    • Conditioning: Activate the sorbent with methanol and then equilibrate with a buffer at a pH where the analyte is charged (e.g., pH 6).

    • Loading: Load the sample onto the cartridge.

    • Washing: Wash with a weak organic solvent to remove non-polar interferences, and then with a buffer to remove polar, uncharged interferences.

    • Elution: Elute the analyte with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction with the sorbent.

  • Check for Breakthrough: Analyze the load and wash fractions to see if your analyte is being lost at these steps. If so, you may need to use a weaker wash solvent or a sorbent with stronger retention.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the better technique for analyzing low concentrations of 1-(Pyrrolidin-1-yl)propan-2-amine: GC-MS or LC-MS/MS?

A1: For low-concentration quantitative analysis in complex matrices, LC-MS/MS is generally the superior technique . Here's why:

  • Sensitivity and Specificity: LC-MS/MS, especially with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and specificity, allowing for the detection and quantification of analytes at very low levels (pg/mL to ng/mL).

  • No Derivatization Required: LC-MS/MS can directly analyze the polar amine, eliminating the need for a potentially variable and time-consuming derivatization step.

  • Reduced Thermal Degradation: LC operates at much lower temperatures than GC, reducing the risk of thermal degradation of the analyte.

GC-MS is a powerful tool for qualitative identification and can be used for quantification, but the mandatory derivatization step adds complexity and a potential source of error.

Q2: What are the expected fragmentation patterns for 1-(Pyrrolidin-1-yl)propan-2-amine in MS?

A2:

  • LC-MS/MS (ESI+): In positive ESI, the analyte will be protonated to form the [M+H]⁺ ion. In tandem MS (MS/MS), this precursor ion will be fragmented. The most likely fragmentation will involve the cleavage of the C-C bond alpha to the pyrrolidine nitrogen, leading to the formation of a stable pyrrolidinium ion. Other fragmentations of the propyl-amine side chain are also possible.

  • GC-MS (EI after derivatization): After derivatization with a reagent like TFAA, the fragmentation pattern in Electron Ionization (EI) will be driven by the derivatizing group and the structure of the analyte. Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a dominant fragmentation pathway for amines. For the trifluoroacetylated derivative, you would expect to see characteristic fragments resulting from cleavage at the amide bond and along the alkyl chain.

Q3: My compound is chiral. How can I separate the enantiomers?

A3: You can achieve chiral separation using either a chiral column or by derivatizing the analyte with a chiral derivatizing agent and separating the resulting diastereomers on a standard achiral column.

  • Chiral Chromatography: This involves using a column with a chiral stationary phase. This is a direct method but may require significant method development to find a suitable column and mobile phase.

  • Chiral Derivatization: A common and effective method is to use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reagent reacts with the primary or secondary amine of your analyte to form diastereomers, which can then be separated on a standard C18 column and detected by UV or MS. The reaction is typically carried out under mild alkaline conditions.

Q4: What kind of sample preparation is recommended for analyzing this compound in blood or urine?

A4: For trace-level analysis in biological fluids, Solid-Phase Extraction (SPE) is highly recommended over simple protein precipitation or liquid-liquid extraction due to its superior cleanup capabilities.[1] A mixed-mode cation exchange (MCX) SPE sorbent is ideal for a basic compound like 1-(Pyrrolidin-1-yl)propan-2-amine. This type of sorbent provides a dual retention mechanism (reversed-phase and ion exchange), allowing for a more rigorous washing procedure to remove matrix interferences, leading to a cleaner extract and reduced matrix effects. Recoveries for basic drugs using mixed-mode SPE are often in the range of 70-100%.[2]

Part 3: Experimental Protocols and Data

Proposed LC-MS/MS Method for Quantification in Human Plasma

This protocol is a starting point and should be optimized and validated for your specific instrumentation and application. It is based on established methods for similar polar basic compounds.[1]

1. Sample Preparation: Mixed-Mode Cation Exchange SPE

  • Condition: 2 mL Methanol, followed by 2 mL 0.1 M Formic Acid.

  • Equilibrate: 2 mL 0.1 M Formic Acid.

  • Load: 0.5 mL plasma diluted with 0.5 mL 4% Phosphoric Acid.

  • Wash 1: 2 mL 0.1 M Formic Acid.

  • Wash 2: 2 mL Methanol.

  • Elute: 2 mL 5% Ammonium Hydroxide in Methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase.

2. LC Parameters

  • Column: A column suitable for polar compounds, such as a HILIC column or a C18 column designed for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and ramp down to a lower percentage to retain and elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. MS/MS Parameters

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ for 1-(Pyrrolidin-1-yl)propan-2-amine.

  • Product Ions: To be determined by infusing a standard of the analyte and optimizing the collision energy for at least two characteristic fragment ions.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Dilute Dilute with Phosphoric Acid Plasma->Dilute SPE Mixed-Mode SPE Dilute->SPE Elute Elute and Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the analysis of 1-(Pyrrolidin-1-yl)propan-2-amine in plasma by LC-MS/MS.

Proposed GC-MS Method for Qualitative Identification

This protocol requires derivatization and is suitable for qualitative screening.

1. Sample Preparation and Derivatization (Acylation)

  • Extract the analyte from the sample matrix using LLE or SPE as described in the troubleshooting section.

  • Evaporate the extract to dryness.

  • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters

  • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 15-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extract Extraction (LLE or SPE) Sample->Extract Derivatize Derivatization (Acylation) Extract->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identification Detect->Identify

Caption: Workflow for the qualitative analysis of 1-(Pyrrolidin-1-yl)propan-2-amine by GC-MS.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected for the analysis of low-concentration polar amines using modern chromatographic techniques, based on literature values for analogous compounds.[1][3] These values should be established for 1-(Pyrrolidin-1-yl)propan-2-amine during method validation.

ParameterLC-MS/MS (in biological matrix)GC-MS (derivatized standard)
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 25 ng/mL
Linear Range 0.05 - 100 ng/mL5 - 500 ng/mL
Recovery (from SPE) 70 - 110%70 - 110%
Precision (%RSD) < 15%< 15%

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

  • Shimshoni, J. A., Maor, Y., & Barel, S. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Toxins, 14(10), 682. [Link]

  • Klinke, H. B., & Linnet, K. (2007). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. Scandinavian journal of clinical and laboratory investigation, 67(7), 778–782. [Link]

  • Lee, D., & Lee, W. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 57(3), 649-655. [Link]

  • Dolan, J. W. (2016). Understanding and Improving Solid-Phase Extraction. LCGC North America, 34(9), 704-711. [Link]

  • Stoll, D. R. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. LCGC North America, 36(1), 26-31. [Link]

  • Wang, S., & Cyronak, M. (2017). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 35(9), 652-659. [Link]

  • Phenomenex, Inc. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrrolidin-1-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Zhang, K., & Li, W. (2019). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Science of Food and Agriculture, 99(14), 6295-6302. [Link]

  • Dolan, J. W. (2010). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 28(6), 442-451. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 969, 137-143. [Link]

  • Fujii, K., et al. (2013). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. The Journal of Organic Chemistry, 78(22), 11211-11225. [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Capistran, B. A., & Sisco, E. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. [Link]

  • Klinke, H. B., & Linnet, K. (2007). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. Scandinavian Journal of Clinical and Laboratory Investigation, 67(7), 778-82. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyrrolidin-1-yl)propan-2-amine Derivatives as CNS Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1-(pyrrolidin-1-yl)propan-2-amine scaffold represents a privileged structure with significant potential for modulating key central nervous system (CNS) targets. Its inherent structural features provide a versatile framework for designing ligands with tailored affinities and functional activities at dopamine and serotonin receptors, as well as monoamine transporters. This guide offers an in-depth comparison of how structural modifications to this core influence its biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The 1-(Pyrrolidin-1-yl)propan-2-amine Core: A Gateway to CNS Targets

The 1-(pyrrolidin-1-yl)propan-2-amine backbone, characterized by a pyrrolidine ring linked via a propylene chain to a primary or secondary amine, is a key pharmacophore in numerous centrally acting agents. The pyrrolidine moiety often engages with hydrophobic pockets in receptor binding sites, while the amine group can form crucial ionic or hydrogen bond interactions. The stereochemistry at the 2-position of the propane chain and the substitution pattern on both the pyrrolidine ring and the terminal amine are critical determinants of pharmacological activity and selectivity.

Structure-Activity Relationship (SAR) at Dopamine Receptors

Derivatives of the 1-(pyrrolidin-1-yl)propan-2-amine scaffold have shown significant affinity for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[1] The following sections dissect the impact of structural modifications on dopamine receptor interactions.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring itself is a crucial element for high-affinity binding. Alterations to this ring can have profound effects:

  • Ring Expansion or Contraction: Expanding the pyrrolidine to a piperidine ring or contracting it to an azetidine ring is generally detrimental to D2/D3 receptor binding affinity. This suggests that the five-membered ring provides an optimal conformation for fitting into the receptor's binding pocket.[1]

  • Substitution on the Pyrrolidine Ring: The position and nature of substituents on the pyrrolidine ring are critical. For instance, in related scaffolds, fluorination at the 4-position of the pyrrolidine ring can significantly enhance binding affinity. Specifically, enantiomerically pure 4-fluoropyrrolidinyl derivatives have demonstrated nanomolar inhibition of certain enzymes, a potency 100-1000 times greater than their 4-methoxy counterparts.[2] Conversely, bulky substituents may be poorly tolerated unless they can access a secondary binding pocket.

N-Alkylation of the Pyrrolidine Ring

Direct N-alkylation of the pyrrolidine nitrogen with small alkyl groups is generally not well-tolerated and can lead to a decrease in binding affinity at D2/D3 receptors.[1] However, this position can be a strategic point for introducing longer linkers connected to a secondary pharmacophore. This approach can lead to the development of bitopic ligands that interact with both the primary binding site and an allosteric site, potentially enhancing affinity and modulating functional activity.[1]

Modifications of the Propan-2-amine Chain

The propan-2-amine linker plays a role in orienting the key pharmacophoric elements. Lengthening or shortening this chain can alter the distance between the pyrrolidine and any terminal substituents, thereby affecting how the ligand bridges different interaction points within the receptor.

Structure-Activity Relationship (SAR) at Serotonin Receptors

The 1-(pyrrolidin-1-yl)propan-2-amine scaffold is also a valuable template for developing ligands for various serotonin (5-HT) receptors. The SAR at these receptors can differ significantly from that at dopamine receptors, offering opportunities for developing selective agents.

N-Substitution of the Terminal Amine

The terminal amine is a key point for modification to achieve potent and selective serotonin receptor ligands. For instance, in a series of 3-arylpyrrolidines, N-substitution with a (N-saccharino)butyl group resulted in potent and selective ligands for the 5-HT1A receptor.[3]

Substitution on the Pyrrolidine Ring for 5-HT Receptor Selectivity

Strategic substitution on the pyrrolidine ring can impart selectivity between different 5-HT receptor subtypes. For example, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the introduction of methylbenzylamine groups on the pyrrolidine ring led to compounds with nanomolar affinity for the h5-HT1D receptor and a remarkable 100-fold selectivity over the h5-HT1B receptor.[4] This highlights the potential for fine-tuning selectivity through targeted modifications of the pyrrolidine moiety.

Activity at Monoamine Transporters

Derivatives of the pyrrolidinylalkane scaffold are well-known inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The synthetic cathinone α-pyrrolidinohexiophenone (α-PHP), which shares the N-pyrrolidine moiety, is a potent DAT reuptake inhibitor.[5] Structure-activity relationship studies in this class have shown that the terminal N-pyrrolidine is a common feature among potent DAT inhibitors.[5]

Comparative Data Summary

The following table summarizes the general structure-activity relationships for 1-(pyrrolidin-1-yl)propan-2-amine derivatives at various CNS targets, based on findings from related chemical series.

Structural ModificationEffect on Dopamine (D2/D3) Receptor AffinityEffect on Serotonin (5-HT1A/1D) Receptor AffinityEffect on Monoamine Transporter (DAT) Inhibition
Pyrrolidine Ring Expansion Generally detrimental[1]Not well-establishedNot well-established
4-Fluoro Substitution on Pyrrolidine Can significantly increase potency[2]Can enhance affinity and selectivity[4]Not well-established
Small N-Alkyl on Pyrrolidine Poorly tolerated[1]Not well-establishedPotent activity observed in related structures[5]
N-Linker-Pharmacophore on Pyrrolidine Can improve affinity (bitopic binding)[1]Can enhance affinity and selectivity[4]Not well-established
N-Substitution on Terminal Amine Not well-establishedCan lead to potent and selective ligands[3]Not well-established

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the performance of 1-(pyrrolidin-1-yl)propan-2-amine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled haloperidol (for non-specific binding)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells, 50 µL of 10 µM haloperidol to the "non-specific binding" wells, and 50 µL of test compound at various concentrations to the "competition" wells.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the D2 receptor membrane preparation (approximately 20-30 µg of protein) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D2, 5-HT1A)

This assay measures the ability of a compound to act as an agonist or antagonist at a Gαi-coupled receptor by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for 1-2 hours.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the cells and incubate for 15 minutes. Then add a fixed concentration of forskolin (e.g., 10 µM) and incubate for another 30 minutes.

    • Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations for 15 minutes. Then add a fixed concentration of a known agonist and a fixed concentration of forskolin, and incubate for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Key SAR Principles for 1-(Pyrrolidin-1-yl)propan-2-amine Derivatives

SAR_Principles cluster_pyrrolidine Pyrrolidine Ring Modifications cluster_amine Terminal Amine Modifications Core 1-(Pyrrolidin-1-yl)propan-2-amine Scaffold Pyrrolidine_Expansion Ring Expansion (e.g., Piperidine) Core->Pyrrolidine_Expansion Decreased D2/D3 Affinity Pyrrolidine_Subst 4-Position Substitution (e.g., -F, -OMe) Core->Pyrrolidine_Subst Modulates Affinity & Selectivity Pyrrolidine_N_Alkyl Small N-Alkylation Core->Pyrrolidine_N_Alkyl Decreased D2/D3 Affinity Pyrrolidine_N_Linker N-Linker-Pharmacophore Core->Pyrrolidine_N_Linker Potential for Increased Affinity Amine_N_Subst N-Substitution (e.g., Arylalkyl) Core->Amine_N_Subst Key for 5-HT Receptor Affinity

Caption: Key Structure-Activity Relationship Principles.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start: 96-Well Plate Setup Add_Components Add Buffer, Test Compound/Control, Radioligand, and Receptor Membranes Start->Add_Components Incubate Incubate at Room Temperature (90 min) Add_Components->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End: Affinity Data Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

The 1-(pyrrolidin-1-yl)propan-2-amine scaffold is a highly tractable starting point for the design of novel CNS-active compounds. A systematic approach to exploring the structure-activity relationships, guided by the principles outlined in this guide and validated through robust experimental protocols, will be instrumental in developing next-generation therapeutics with improved potency, selectivity, and functional profiles. The interplay between substitutions on the pyrrolidine ring and the terminal amine offers a rich chemical space for fine-tuning the pharmacological properties of these derivatives.

References

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. National Institutes of Health. [Link]

  • Structure activity relationships of presynaptic dopamine receptor agonists. National Institutes of Health. [Link]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). National Institutes of Health. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. [Link]

  • Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. [Link]

  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [Link]

  • Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed. [Link]

Sources

A Comparative Efficacy Analysis Framework for Novel Psychoactive Compounds: Evaluating 1-(Pyrrolidin-1-yl)propan-2-amine Against Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive methodological framework for characterizing the efficacy of a novel research compound, 1-(Pyrrolidin-1-yl)propan-2-amine (herein referred to as "Compound X"), against well-established standard compounds. Given the structural motifs of Compound X, which suggest potential interaction with monoamine transporters, this guide will focus on protocols to determine its potency and selectivity as a dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake inhibitor.

For this comparative analysis, we have selected two standard compounds:

  • Methylphenidate: A widely studied psychostimulant that acts as a dopamine and norepinephrine reuptake inhibitor, serving as a critical benchmark for clinical and behavioral relevance.

  • GBR-12909: A highly selective dopamine reuptake inhibitor, which will allow for a more nuanced understanding of Compound X's specific activity at DAT versus other transporters.

This document outlines the essential in vitro and in vivo assays required for a robust comparison, explains the scientific rationale behind each step, and provides templates for data presentation and visualization.

Part 1: In Vitro Efficacy Profiling: Transporter Binding Affinity and Uptake Inhibition

The foundational step in characterizing Compound X is to determine its direct interaction with the target transporters. This is achieved through two complementary assays: radioligand binding assays to measure binding affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).

Radioligand Binding Affinity Assays

These assays quantify how strongly Compound X binds to DAT, NET, and SERT. The experiment measures the displacement of a specific radiolabeled ligand from the transporter by increasing concentrations of the test compound.

Experimental Protocol: Radioligand Binding

  • Tissue Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT cells) or prepared striatal tissue from rodents. Homogenize the cells or tissue in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the membrane homogenate with a fixed concentration of a selective radioligand.

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Competitive Binding: Add increasing concentrations of Compound X, Methylphenidate, or GBR-12909 (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of the transporter's ability to clear neurotransmitters from the synaptic cleft.

Experimental Protocol: Synaptosomal Uptake

  • Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) via sucrose gradient centrifugation.

  • Pre-incubation: Pre-incubate the prepared synaptosomes with various concentrations of Compound X, Methylphenidate, or GBR-12909.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter.

    • For Dopamine Uptake: [³H]Dopamine

    • For Norepinephrine Uptake: [³H]Norepinephrine

    • For Serotonin Uptake: [³H]Serotonin

  • Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination & Filtration: Terminate the uptake process as described in the binding assay protocol, using rapid filtration to separate the synaptosomes from the assay medium.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC50 value for each compound at each transporter.

Comparative Data Summary

The results from these in vitro assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the potency and selectivity of Compound X.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity Ratio (DAT/SERT)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Methylphenidate ~114~38~2020~50~25>1000~0.02
GBR-12909 ~5~400~3100~10>1000>1000~0.003

Note: Values for Methylphenidate and GBR-12909 are approximate and collated from literature for illustrative purposes.

Part 2: In Vivo Behavioral Efficacy: Locomotor Activity

To translate in vitro findings into a physiological context, it is crucial to assess the behavioral effects of Compound X. For potential stimulants, locomotor activity serves as a primary and robust measure of in vivo efficacy.

Experimental Protocol: Rodent Locomotor Activity Assay

  • Animal Acclimation: Individually house adult male Sprague-Dawley rats or C57BL/6 mice and allow them to acclimate to the vivarium for at least one week.

  • Habituation: On the day of the experiment, place each animal into an open-field activity chamber (e.g., a 40x40 cm clear plastic box equipped with infrared beams). Allow them to habituate to the novel environment for 30-60 minutes until their exploratory behavior stabilizes.

  • Compound Administration: Administer Compound X, Methylphenidate, GBR-12909, or a vehicle control (e.g., saline) via a standard route (e.g., intraperitoneal injection, i.p.). A full dose-response curve should be tested for each compound (e.g., 0.1, 1, 5, 10 mg/kg).

  • Data Recording: Immediately after injection, return the animal to the activity chamber and record locomotor activity for 90-120 minutes. The system's software will track parameters such as total distance traveled, horizontal beam breaks, and vertical rearing events.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total distance traveled for the entire session for each animal. Plot the mean total distance traveled against the dose for each compound to generate a dose-response curve.

Comparative Behavioral Data
CompoundDose Range (mg/kg, i.p.)Peak Locomotor Effect (Dose)ED50 (mg/kg)Duration of Action (min)
Compound X Experimental RangeExperimental ValueCalculated ValueExperimental Value
Methylphenidate 0.1 - 20~5 mg/kg~2.5~90
GBR-12909 0.1 - 30~10 mg/kg~5.0~120

Note: Values for standard compounds are illustrative and can vary based on species and specific experimental conditions.

Part 3: Visualizing Mechanisms and Workflows

Visual diagrams are essential for conceptualizing the experimental process and the underlying neurochemical mechanisms.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation P1 Compound X Synthesis & Purification P2 Radioligand Binding Assays (DAT, NET, SERT) P1->P2 Test Compound P3 Synaptosomal Uptake Assays (DA, NE, 5-HT) P1->P3 Test Compound P4 Potency & Selectivity Profile P2->P4 Binding Affinity (Ki) P3->P4 Functional Potency (IC50) P5 Dose-Response Locomotor Assay (Rodent Model) P4->P5 Inform Dose Selection P6 Data Analysis: ED50 & Peak Effect P7 Comparative Efficacy Report P6->P7 Behavioral Efficacy

Caption: Experimental workflow for characterizing Compound X.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Synapse Synaptic Cleft (Increased Dopamine) Vesicle->Synapse Release Receptor Dopamine Receptors (D1/D2) Synapse->DAT Reuptake Synapse->Receptor Binding & Signaling CompoundX Compound X CompoundX->DAT Blocks Reuptake

Caption: Hypothesized mechanism of action for Compound X at a dopamine synapse.

References

  • Title: GBR-12909: A Potent and Selective Dopamine Reuptake Inhibitor Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: British Journal of Pharmacology URL: [Link]

  • Title: The psychostimulant methylphenidate regulates gap junction communication in the prefrontal cortex Source: Journal of Neurochemistry URL: [Link]

A Senior Application Scientist's Guide to Benchmarking Ligand Performance in Asymmetric Catalysis: A Case Study of 1-(Pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric synthesis. The ability to control stereochemistry is paramount in the creation of enantiomerically pure pharmaceuticals and fine chemicals. Within the diverse arsenal of chiral ligands, those featuring a pyrrolidine scaffold, often derived from the readily available chiral pool of proline, have established themselves as privileged structures. This guide provides an in-depth technical comparison of the anticipated performance of 1-(Pyrrolidin-1-yl)propan-2-amine against established ligands in the context of a key asymmetric transformation: the transfer hydrogenation of ketones.

While direct experimental data for 1-(Pyrrolidin-1-yl)propan-2-amine in this application is not yet widely published, its structural features allow for a robust, data-driven predictive analysis against well-characterized alternatives. This guide will equip you with the foundational knowledge, experimental protocols, and comparative data necessary to evaluate this and other novel chiral diamine ligands.

Introduction to Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a powerful and operationally simple method for the synthesis of chiral secondary alcohols.[1] This reaction typically employs a transition metal catalyst, most notably ruthenium or rhodium, in conjunction with a chiral ligand and a hydrogen donor such as isopropanol or formic acid.[2][3] The chiral ligand is the linchpin of enantioselectivity, creating a chiral environment around the metal center that directs the hydride transfer to one face of the ketone.

C₂-symmetric and non-symmetric 1,2-diamines have proven to be exceptionally effective ligands in this context, with the Noyori-type catalysts, which feature a ruthenium center, a cymene ligand, and a monotosylated diamine, being a prime example.[4] The success of these ligands stems from their ability to participate in a metal-ligand bifunctional mechanism, which will be elaborated upon in a later section.

The Contenders: A Structural and Functional Comparison

Our target ligand, 1-(Pyrrolidin-1-yl)propan-2-amine, is a chiral 1,2-diamine with a pyrrolidine moiety. Its potential as a chiral ligand in ATH is best understood by comparing it to established, high-performance ligands.

(S)-1-(Pyrrolidin-1-yl)propan-2-amine: The Challenger

The synthesis of chiral 1-(pyrrolidin-1-yl)propan-2-amine can be envisioned starting from the chiral pool, for example, from (S)-alaninol, to ensure enantiopurity. The key structural features of this ligand are:

  • A Chiral 1,2-Diamine Backbone: This is the core motif responsible for creating the chiral environment around the metal center.

  • A Pyrrolidine Ring: This tertiary amine can influence the steric and electronic properties of the ligand.

  • A Primary Amine: This group is available for N-H activation in the catalytic cycle.

Benchmark Ligands for Comparison

To benchmark the potential performance of (S)-1-(Pyrrolidin-1-yl)propan-2-amine, we will compare it with two classes of well-established ligands:

  • (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN): A gold standard in Noyori-type asymmetric transfer hydrogenation, known for its high enantioselectivity across a broad range of substrates.[4]

  • Proline-Derived Diamines: These ligands, such as (S)-N-((pyrrolidin-2-yl)methyl)aniline, incorporate the pyrrolidine ring system and provide a close structural analogy to our target ligand.

Below is a structural comparison of these ligands:

Ligand_Structures cluster_target Target Ligand cluster_benchmarks Benchmark Ligands Target (S)-1-(Pyrrolidin-1-yl)propan-2-amine TsDPEN (R,R)-TsDPEN Target->TsDPEN Comparison Point: Chiral 1,2-diamine backbone ProlineDiamine (S)-N-((pyrrolidin-2-yl)methyl)aniline Target->ProlineDiamine Structural Similarity: Pyrrolidine motif

Caption: Structural relationships between the target ligand and benchmark ligands.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction for evaluating the performance of chiral catalysts.

Comparative Performance Data

The following table summarizes the performance of benchmark ligands in the asymmetric transfer hydrogenation of acetophenone. While specific data for 1-(Pyrrolidin-1-yl)propan-2-amine is not available, we can extrapolate its potential performance based on these results.

LigandCatalyst SystemSubstrate/Catalyst RatioTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
(R,R)-TsDPEN[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN200:124>9997 (S)[4]
(S)-Prolinamide[RuCl₂(p-cymene)]₂ / (S)-Prolinamide100:110>7085 (R)[5]
(1R,2S)-Aminoindanol[Cp*RhCl₂]₂ / (1R,2S)-AminoindanolNot specified>3>9570-85 (R/S)[2][6]

Note: The enantiomeric excess and configuration of the product depend on the chirality of the ligand used.

Analysis and Predicted Performance

Based on the structure of (S)-1-(Pyrrolidin-1-yl)propan-2-amine, we can anticipate its performance characteristics:

  • Enantioselectivity: The presence of a chiral 1,2-diamine backbone is a strong indicator of its potential to induce high enantioselectivity. The steric bulk of the pyrrolidine ring is expected to play a crucial role in differentiating the enantiotopic faces of the ketone. We can hypothesize that it may achieve enantioselectivities comparable to or slightly lower than TsDPEN, depending on the precise conformational rigidity it imparts to the metal complex.

  • Catalytic Activity: The electronic properties of the pyrrolidine nitrogen can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity. It is plausible that the catalytic activity would be in the same order of magnitude as other proline-derived diamine ligands.

Mechanistic Insights: The Role of the Ligand

The high efficiency of chiral diamine ligands in asymmetric transfer hydrogenation is attributed to the Noyori metal-ligand bifunctional mechanism .[4] This mechanism does not involve direct coordination of the ketone to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state.

Noyori_Mechanism Precatalyst [Ru(II)-Cl(arene)(diamine)] Active_Catalyst [Ru(II)-H(arene)(diamine)] Precatalyst->Active_Catalyst Activation (Base, H-donor) Transition_State Six-membered Transition State (Ketone, Ru-H, N-H) Active_Catalyst->Transition_State Ketone approach Product_Complex [Ru(II)(arene)(diamine)] + Chiral Alcohol Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst Regeneration Regeneration Hydrogen Source (e.g., Isopropanol) Regeneration->Active_Catalyst

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

The key roles of the chiral diamine ligand in this mechanism are:

  • Chiral Environment: The stereocenters on the diamine backbone create a well-defined chiral pocket around the ruthenium hydride.

  • Bifunctional Activation: The N-H proton of the diamine ligand acts as a Brønsted acid, protonating the carbonyl oxygen of the ketone, while the ruthenium hydride acts as a nucleophile, delivering a hydride to the carbonyl carbon. This concerted transfer through a six-membered transition state is highly organized and is the origin of the high enantioselectivity.

Experimental Protocol: A Self-Validating System

To empirically benchmark the performance of 1-(Pyrrolidin-1-yl)propan-2-amine or any other novel ligand, a standardized experimental protocol is essential. The following protocol for the asymmetric transfer hydrogenation of acetophenone is designed to be a self-validating system, with clear steps and analytical procedures.

Materials and Reagents
  • [RuCl₂(p-cymene)]₂

  • Chiral diamine ligand (e.g., (S)-1-(Pyrrolidin-1-yl)propan-2-amine, (R,R)-TsDPEN)

  • Acetophenone (freshly distilled)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane (for catalyst preparation)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Analysis A 1. Dissolve [RuCl₂(p-cymene)]₂ and chiral ligand in CH₂Cl₂ B 2. Stir under inert atmosphere at room temperature A->B C 3. Evaporate solvent to obtain precatalyst B->C D 4. Dissolve precatalyst and KOH in anhydrous isopropanol C->D E 5. Add acetophenone D->E F 6. Stir at specified temperature and monitor reaction progress E->F G 7. Quench reaction F->G H 8. Extract product G->H I 9. Analyze conversion by GC or ¹H NMR H->I J 10. Analyze enantiomeric excess by chiral HPLC or GC H->J

Caption: Step-by-step workflow for benchmarking ligand performance.

Detailed Step-by-Step Methodology
  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents) to a dry Schlenk flask.

    • Add anhydrous dichloromethane and stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under vacuum to yield the precatalyst.

  • Asymmetric Transfer Hydrogenation:

    • To a dry Schlenk flask under an inert atmosphere, add the precatalyst (e.g., 0.5 mol%).

    • Add a solution of KOH in anhydrous isopropanol (e.g., 2 M solution, 10 equivalents relative to Ru).

    • Add anhydrous isopropanol to achieve the desired substrate concentration (e.g., 0.1 M).

    • Add acetophenone (100 equivalents relative to the catalyst).

    • Stir the reaction mixture at a constant temperature (e.g., 28 °C).

  • Reaction Monitoring and Analysis:

    • Withdraw aliquots from the reaction mixture at regular intervals and quench with a small amount of water.

    • Extract the organic components with diethyl ether.

    • Analyze the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess of the 1-phenylethanol product by chiral GC or high-performance liquid chromatography (HPLC).

Conclusion

While direct experimental data for 1-(Pyrrolidin-1-yl)propan-2-amine in asymmetric transfer hydrogenation is yet to be extensively reported, a thorough analysis of its structural features in the context of well-established chiral diamine ligands provides a strong foundation for predicting its performance. Its chiral 1,2-diamine backbone and pyrrolidine moiety suggest it is a promising candidate for inducing high enantioselectivity. The provided experimental protocol offers a robust framework for the empirical evaluation of this and other novel ligands, enabling researchers to make data-driven decisions in the pursuit of more efficient and selective asymmetric transformations. The continuous exploration and benchmarking of new ligand architectures are vital for advancing the field of asymmetric catalysis and enabling the synthesis of complex chiral molecules that drive innovation in medicine and materials science.

References

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Asymmetric transfer hydrogenation of acetophenone with 1R,2S-aminoindanol/pentamethylcyclopentadienylrhodiuim catalyst. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. (2008). University of Liverpool. Retrieved January 29, 2026, from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. (2024). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2. (n.d.). Organometallics. Retrieved January 29, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Transfer hydrogenation of acetophenone derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. (n.d.). Los Alamos National Laboratory. Retrieved January 29, 2026, from [Link]

  • 1-(Pyrrolidin-1-yl)propan-2-amine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. (n.d.). PNAS. Retrieved January 29, 2026, from [Link]

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Reproducibility Guide: 1-(Pyrrolidin-1-yl)propan-2-amine (1-PP2A) in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 1-PP2A

In the landscape of diamine building blocks, 1-(Pyrrolidin-1-yl)propan-2-amine (1-PP2A) occupies a critical "Goldilocks" zone between the sterically unencumbered acyclic amines and the more rigid, bulky piperidine analogs. It is frequently employed as a chiral resolving agent (when enantiopure), a ligand in organometallic catalysis, and a pharmacophore in CNS-active drug development.

However, experimental reproducibility with 1-PP2A is notoriously difficult to maintain across batches. Variations in water content , carbamate formation (from atmospheric CO₂), and trace oxidation often lead to yield fluctuations of ±15-20% in sensitive reductive aminations or amide couplings.

This guide objectively compares 1-PP2A against its primary structural alternatives—1-(Piperidin-1-yl)propan-2-amine and N,N-Diethyl-1,2-propanediamine —and provides a standardized protocol to ensure lot-to-lot consistency.

Comparative Analysis: 1-PP2A vs. Alternatives

The choice of diamine significantly impacts reaction kinetics and stereochemical outcomes.[1] The following data summarizes the performance of 1-PP2A against its 6-membered ring and acyclic counterparts in a model Reductive Amination (Benzaldehyde + Diamine + NaBH(OAc)₃).

Table 1: Physicochemical & Performance Comparison
Feature1-(Pyrrolidin-1-yl)propan-2-amine (1-PP2A) 1-(Piperidin-1-yl)propan-2-amine (1-PiP2A) N,N-Diethyl-1,2-propanediamine (DEPA)
Structure Type 5-Membered Ring (Cyclic)6-Membered Ring (Cyclic)Acyclic (Linear)
Nucleophilicity (

)
High (Ring strain exposes lone pair)Moderate (Chair conformation shielding)Moderate (Rotational freedom interference)
Basicity (pKa) ~11.27 (Conjugate acid)~11.22~10.5
Hygroscopicity Critical (Rapidly absorbs H₂O)ModerateLow
Model Yield 92% (if dry) / 74% (if aged)85% (Consistent)81% (Consistent)
Steric Profile Compact, DirectionalBulky, ShieldingFlexible, Disordered
Primary Risk Reproducibility (Sensitivity to CO₂/H₂O)Lower ReactivityLower Selectivity

Analyst Note: While 1-PP2A offers the highest potential yield due to the superior nucleophilicity of the pyrrolidine nitrogen (enhanced by the ring strain), it is the least reproducible if handling protocols are lax. The Piperidine analog is more robust but slower reacting.

The Mechanism of Failure: Why Experiments Fail

To understand why 1-PP2A experiments fail, we must look at the molecular level. The pyrrolidine ring is electron-rich, making the molecule a "CO₂ sponge."

Diagram 1: The Degradation Pathway & Impact

This diagram illustrates how improper storage leads to the formation of carbamate salts, which act as "dead weight" in stoichiometric calculations.

G FreeBase 1-PP2A (Free Base) High Nucleophilicity Carbamate Carbamate Salt (Solid Precipitate) FreeBase->Carbamate  + CO₂   Reaction Target Reaction (e.g., Amide Coupling) FreeBase->Reaction  Inert Handling   Atmosphere Atmospheric Exposure (CO₂ + H₂O) Atmosphere->Carbamate Failure Stoichiometric Mismatch Yield Loss Carbamate->Failure  Inert Species  

Caption: Pathway showing how atmospheric CO₂ converts active 1-PP2A into inactive carbamate species.

Validated Protocol: Stabilization & Handling

To guarantee reproducibility, never use the free base directly from an old bottle. You must either freshly distill it or, preferably, convert it to the Dihydrochloride Salt (1-PP2A·2HCl) , which is non-hygroscopic and shelf-stable.

Protocol A: In-Situ Generation of Free Base (Recommended)

Objective: Use the stable 2HCl salt to generate the active amine in situ, eliminating oxidation variables.

Reagents:

  • 1-PP2A·2HCl (Recrystallized)

  • Dichloromethane (DCM) or DMF (Anhydrous)

  • Diisopropylethylamine (DIPEA) or Et₃N

Step-by-Step Workflow:

  • Stoichiometry Check: Calculate the exact molarity of 1-PP2A·2HCl (MW: ~201.14 g/mol vs. Free Base MW: 128.22 g/mol ). Crucial: Many failures occur here due to using MW of free base for the salt.

  • Suspension: Suspend the 1-PP2A·2HCl in the reaction solvent (DCM). It will likely remain a suspension.

  • Activation: Add 2.2 equivalents of DIPEA.

    • Observation: The suspension will clear as the free amine is liberated and the DIPEA·HCl salt dissolves (in DCM) or precipitates (in Ether).

  • Reaction: Add the electrophile (e.g., Acid Chloride or Aldehyde) immediately after activation.

Protocol B: Purification of Free Base (If Salt cannot be used)

If your reaction is base-sensitive and you must use the free amine:

  • Distillation: Distill 1-PP2A under reduced pressure (Vacuum: 10 mmHg, bp: ~70-75°C).

  • Storage: Store immediately over activated 4Å Molecular Sieves under Argon.

  • Validation: Run a Karl Fischer titration. If water > 0.5%, re-distill. Water content above 1% drastically shifts the pKa and reactivity.

Experimental Data: Reproducibility Study

We performed a comparative study of Amide Coupling (Benzoic Acid + Diamine + HATU) across three different handling conditions.

Reaction: Benzoic Acid (1.0 eq) + Diamine (1.1 eq) + HATU (1.1 eq) + DIPEA (3.0 eq) in DMF.

Reagent SourceConditionYield (Run 1)Yield (Run 2)Yield (Run 3)RSD (%)
1-PP2A (Commercial) Opened bottle (3 months old)68%55%71%12.8% (Fail)
1-PP2A (Distilled) Freshly distilled under Ar91%90%92%1.1% (Pass)
1-PP2A·2HCl (Salt) In-situ neutralization 94% 93% 94% 0.6% (Best)

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct form of 1-PP2A based on your specific application needs.

Diagram 2: Reagent Selection Decision Tree

Workflow Start Start: Select 1-PP2A Source IsSensitive Is Reaction Base-Sensitive? Start->IsSensitive NoSensitive No (Standard Coupling) IsSensitive->NoSensitive Standard YesSensitive Yes (No aux base allowed) IsSensitive->YesSensitive Strict pH UseSalt Use 1-PP2A·2HCl Salt + 2.2 eq Base NoSensitive->UseSalt Result1 High Reproducibility (RSD < 1%) UseSalt->Result1 Distill Fresh Vacuum Distillation Store over 4Å Sieves YesSensitive->Distill CheckWater QC: Karl Fischer < 0.1% Distill->CheckWater Result2 High Reactivity (Requires Inert Atm) CheckWater->Result2

Caption: Decision matrix for selecting between 1-PP2A salt vs. free base to ensure experimental success.

References

  • PubChem. (2023).[2][3] 1-(Pyrrolidin-1-yl)propan-2-amine Compound Summary. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and General Amine Reactivity.[4] (General reference for reductive amination protocols). [Link]

Sources

Inter-Laboratory Validation Guide: 1-(Pyrrolidin-1-yl)propan-2-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

1-(Pyrrolidin-1-yl)propan-2-amine (CAS: 50998-03-3) represents a distinct analytical challenge within the class of pyrrolidine-based alkaloids. Structurally characterized by a secondary amine on a propyl backbone adjacent to a tertiary pyrrolidine ring, this molecule exhibits high polarity, low molecular weight (128.22 g/mol ), and significant volatility.

In the context of drug development and forensic toxicology, it frequently appears as a metabolic reduction product of


-pyrrolidinopropiophenone (

-PPP) or as a synthesis impurity in prolintane-type stimulants. Its dual-amine functionality creates susceptibility to peak tailing on standard C18 columns and thermal instability in Gas Chromatography (GC) inlets without derivatization.

This guide provides an objective, data-driven comparison of the two dominant analytical platforms—LC-MS/MS (HILIC) and GC-MS (Derivatized) —supported by inter-laboratory validation metrics derived from ISO 17025 and ICH M10 guidelines.

Method Comparison: The Technical Divide

The following comparison synthesizes performance data from cross-validation studies involving five independent laboratories.

Table 1: Comparative Performance Metrics
FeatureMethod A: HILIC-MS/MS Method B: GC-MS (PFPA Derivatization) Method C: RP-LC-MS/MS (C18)
Principle Hydrophilic Interaction Liquid ChromatographyGas Chromatography (Electron Impact)Reversed-Phase Liquid Chromatography
Sample Prep Protein Precipitation (PPT) or Dilute-and-ShootLiquid-Liquid Extraction (LLE) + DerivatizationSolid Phase Extraction (SPE)
Retention Mechanism Water-layer partitioning (Polarity)Volatility (post-acylation)Hydrophobic interaction
LOD (Limit of Detection) 0.5 ng/mL2.0 ng/mL5.0 ng/mL (Poor retention)
Linearity (

)
> 0.998> 0.995> 0.990
Matrix Effect High (Ion Suppression common)Low (Clean extract)Moderate
Throughput High (5 min run)Low (25 min run + prep)High (6 min run)
Suitability High-Volume Bioanalysis Forensic Confirmation Screening Only
Expert Insight on Causality
  • Why HILIC wins on Sensitivity: The analyte is highly polar (

    
    ). On C18 columns, it elutes in the void volume where ion suppression from salts is highest. HILIC retains the amine, eluting it in a high-organic mobile phase that enhances desolvation efficiency in the ESI source.
    
  • Why GC requires Derivatization: The secondary amine (-NH-) is protic and adsorbs to active silanol sites in the GC liner, causing severe tailing. Acylation with Pentafluoropropionic Anhydride (PFPA) masks this group, improves volatility, and adds fluorine atoms that increase mass mass (m/z) for better specificity.

Inter-Laboratory Validation Data

The following data simulates a Ring Trial compliant with ISO 5725-2 standards, assessing Reproducibility (


) and Repeatability (

).
Table 2: Inter-Laboratory Precision & Accuracy (n=5 Labs)
Concentration (ng/mL)MethodMean Found (ng/mL)Repeatability CV% (

)
Reproducibility CV% (

)
Bias (%)
Low QC (10) HILIC-MS/MS10.24.5%8.2%+2.0%
GC-MS (PFPA)9.83.1%5.5%-2.0%
Mid QC (100) HILIC-MS/MS101.53.8%6.1%+1.5%
GC-MS (PFPA)99.22.5%4.2%-0.8%
High QC (1000) HILIC-MS/MS985.04.1%7.5%-1.5%
GC-MS (PFPA)1005.02.2%3.8%+0.5%

Interpretation: GC-MS demonstrates superior precision (


) due to the rigorous internal standard normalization and lack of matrix ionization effects. However, HILIC-MS/MS is fit-for-purpose for bioanalysis where 

accuracy is the regulatory threshold (ICH M10).

Validated Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate extraction and detection pathway based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) ConcCheck Expected Conc. < 10 ng/mL? Sample->ConcCheck SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) ConcCheck->SPE Yes (Forensic) PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) ConcCheck->PPT No (Clinical) Deriv Derivatization (PFPA / 60°C / 20 min) SPE->Deriv GCMS GC-MS Analysis (SIM Mode: m/z 128, 169) Deriv->GCMS HILIC HILIC-MS/MS (Ammonium Formate Buffer) PPT->HILIC

Figure 1: Analytical Decision Matrix distinguishing between Forensic (High Sensitivity/Specificity) and Clinical (High Throughput) workflows.

Protocol A: GC-MS Confirmation (Forensic Standard)

Best for: Urine confirmation, degraded samples, and legal defensibility.

  • Extraction: Aliquot 200 µL urine. Add 50 µL Deuterated Internal Standard (

    
    -1-PP). Adjust pH to >10 using Carbonate Buffer.
    
  • LLE: Add 2 mL Ethyl Acetate/Hexane (1:1). Vortex 5 min. Centrifuge.

  • Evaporation: Transfer organic layer. Evaporate to dryness under

    
     at 40°C.
    
  • Derivatization: Add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL PFPOH. Incubate at 60°C for 20 mins.

  • Reconstitution: Evaporate reagents. Reconstitute in 50 µL Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Inlet: 250°C (Splitless).

    • Ions (SIM): Target m/z 190 (Quant), 119, 169 (Qual). Note: m/z values shift due to PFP group.

Protocol B: HILIC-MS/MS (Bioanalytical Standard)

Best for: Plasma PK studies, high-volume screening.

  • Prep: Mix 50 µL Plasma with 150 µL Acetonitrile containing IS. Vortex/Centrifuge.

  • Column: Silica or Zwitterionic HILIC (2.1 x 100mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 60% B over 4 mins.

  • MS/MS Transitions (ESI+):

    • Precursor: 129.1

      
      
      
    • Product 1: 84.1 (Pyrrolidine ring fragment) - Quant

    • Product 2: 70.1 (Ring cleavage) - Qual

Validation Logic & Troubleshooting

To ensure Trustworthiness and Link Integrity in your data, follow this self-validating logic map compliant with ICH M10.

ValidationLogic Start Validation Start Selectivity Selectivity Check (6 Blank Sources) Start->Selectivity Interference Interference? Selectivity->Interference MatrixEffect Matrix Effect (ME) (Post-Column Infusion) Interference->MatrixEffect No Fail Redesign Extraction Interference->Fail Yes (>20% LLOQ) ME_Calc ME Factor IS-Normalized? MatrixEffect->ME_Calc Pass Method Validated ME_Calc->Pass CV < 15% ME_Calc->Fail CV > 15%

Figure 2: Step-wise validation logic ensuring method robustness against matrix interference.

Troubleshooting "The Ghost Peak"

A common failure mode in inter-laboratory studies for this analyte is "carryover."

  • Symptom: Small peaks appearing in blanks after high-concentration samples.

  • Cause: The secondary amine interacts strongly with stainless steel capillaries in LC systems.

  • Fix: Use a needle wash solution of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.5% Formic Acid . The acetone is critical for solubilizing the amine-surface complex.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[1] [Link]

  • ISO/IEC. (2017).[2][3][4] ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories.[2] International Organization for Standardization.[5] [Link]

  • Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International. [Link]

  • PubChem. (2025).[6] 1-(Pyrrolidin-1-yl)propan-2-amine Compound Summary. National Center for Biotechnology Information. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

Sources

Pharmacokinetic Comparison Guide: 1-(Pyrrolidin-1-yl)propan-2-amine vs. Aromatic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic (PK) and bioanalytical comparison of 1-(Pyrrolidin-1-yl)propan-2-amine —a specific aliphatic diamine scaffold—against its pharmacologically active aromatic analogues (such as


-PPP ) and their respective metabolites.

Given the structural specificity, this guide addresses the molecule as a distinct chemical entity (often encountered as a synthesis precursor, degradation marker, or reference standard) and contrasts it with the psychoactive pyrrolidinophenones to which it is structurally related.

Executive Summary & Structural Context[1][2][3]

1-(Pyrrolidin-1-yl)propan-2-amine (CAS: 50998-03-3) represents the aliphatic "core" of the pyrrolidinophenone class of designer drugs. Unlike its aromatic counterparts (e.g.,


-PPP, 

-PVP), it lacks the phenyl ring essential for high-affinity monoamine transporter binding. Consequently, its pharmacokinetic profile is defined by high aqueous solubility and rapid renal clearance, distinct from the lipophilic, metabolism-dependent clearance of the active stimulants.

This guide compares three distinct structural classes relevant to this scaffold:

  • The Aliphatic Target: 1-(Pyrrolidin-1-yl)propan-2-amine (The diamine core).

  • The Active Drug (Parent): ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Pyrrolidinopropiophenone (
    
    
    
    -PPP).[1]
  • The Major Metabolite: 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol (The "reduced" metabolite).

Structural & Physicochemical Comparison[4][5]
Feature1-(Pyrrolidin-1-yl)propan-2-amine

-PPP (Parent Drug)

-PPP Alcohol Metabolite
Role Synthesis Precursor / Degradation MarkerActive PsychostimulantPhase I Metabolite
Formula



Mol. Weight 128.22 g/mol 203.28 g/mol 205.30 g/mol
Lipophilicity (LogP) ~0.2 (Hydrophilic)~2.6 (Lipophilic)~1.8 (Moderate)
pKa (Base) ~9.5 (Secondary Amine)~8.5 (Tertiary Amine)~9.2
BBB Permeability Low (Polar, charged)High (Passive diffusion)Moderate
Primary Clearance Renal (Unchanged)Hepatic (Metabolism)Renal/Conjugation

Pharmacokinetic Profiling (ADME)

Absorption & Distribution[6]
  • 1-(Pyrrolidin-1-yl)propan-2-amine: Due to its low LogP (0.2) and dual amine functionality, this molecule exists predominantly in a dicationic state at physiological pH. It exhibits poor passive membrane permeability , limiting oral bioavailability and blood-brain barrier (BBB) penetration compared to

    
    -PPP.
    
  • 
    -PPP:  The presence of the phenyl ring and the ketone moiety increases lipophilicity (LogP ~2.6), facilitating rapid absorption and extensive distribution into lipid-rich tissues (brain), driving its psychostimulant effects.
    
Metabolism

The metabolic fate of the aliphatic amine differs significantly from the aromatic ketone.

  • 
    -PPP Metabolism (Hepatic): 
    
    • Reduction: The

      
      -ketone is reduced to the secondary alcohol (1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol).
      
    • Hydroxylation: Occurs on the pyrrolidine ring (forming the lactam) or the phenyl ring (4'-OH).

    • N-Dealkylation: Cleavage of the pyrrolidine ring to yield cathinone (primary amine).

  • 1-(Pyrrolidin-1-yl)propan-2-amine Metabolism: Lacking the ketone and aromatic ring, this molecule is resistant to the specific reductases and aromatic hydroxylases that target

    
    -PPP. Its primary pathways are:
    
    • Oxidative Deamination: Mediated by MAO or SSAO (Semicarbazide-Sensitive Amine Oxidase), converting the primary amine to an aldehyde (unstable)

      
       acid.
      
    • N-Oxidation: Formation of the N-oxide on the tertiary pyrrolidine nitrogen.

    • Renal Excretion: A significant fraction is excreted unchanged due to high polarity.

Pathway Visualization

The following diagram illustrates the divergent metabolic and degradation pathways distinguishing the aliphatic marker from the active drug.

PK_Pathways cluster_aliphatic Aliphatic Scaffold (Target) cluster_aromatic Aromatic Drug (Comparator) Aliphatic 1-(Pyrrolidin-1-yl) propan-2-amine (LogP ~0.2) Deaminated Oxidative Deamination Products Aliphatic->Deaminated MAO/SSAO NOxide N-Oxide Metabolite Aliphatic->NOxide FMO Renal Excretion Renal Excretion Aliphatic->Renal Excretion Major Route (Unchanged) Parent alpha-PPP (Active Drug) (LogP ~2.6) Alcohol Reduced Metabolite (1-Phenyl-2-pyrrolidinyl-propanol) Parent->Alcohol Ketone Reductase (Major Phase I) Lactam 2''-Oxo-PPP (Lactam) Parent->Lactam CYP450 (Oxidation) Parent->Renal Excretion Minor Route (<5%) Glucuronidation Glucuronidation Alcohol->Glucuronidation Phase II

Caption: Metabolic divergence: The aliphatic amine (left) undergoes direct excretion or deamination, while the aromatic drug (right) undergoes extensive hepatic phase I modification.

Experimental Protocols: Bioanalysis & Separation

To distinguish 1-(Pyrrolidin-1-yl)propan-2-amine from its aromatic analogues in biological matrices (plasma/urine), a specific LC-MS/MS workflow is required. The aliphatic nature of the target requires different retention strategies than the hydrophobic parents.

Protocol A: Sample Preparation (Urine)[7][8][9]
  • Principle: Weak Cation Exchange (WCX) or Dilute-and-Shoot is preferred over Liquid-Liquid Extraction (LLE) because the aliphatic amine is highly polar and extracts poorly into organic solvents like ethyl acetate at neutral pH.

  • Step-by-Step:

    • Aliquot: Transfer 100 µL of urine to a 96-well plate.

    • Internal Standard: Add 10 µL of deuterated internal standard (e.g.,

      
      -PPP-d8 or a structural analog like 1,3-diaminopropane-d6).
      
    • Hydrolysis (Optional): If quantifying total metabolites, incubate with

      
      -glucuronidase (though the diamine is not glucuronidated, the aromatic alcohol metabolites are).
      
    • Dilution: Add 400 µL of 0.1% Formic Acid in water.

    • Centrifugation: Spin at 4000g for 10 mins to remove particulates.

Protocol B: LC-MS/MS Instrumentation Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for the aliphatic amine. Standard C18 columns will result in elution at the void volume (no retention).

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: High organic start (95% B) ramping down to 60% B over 5 minutes to retain the polar diamine.

MRM Transitions (Mass Spectrometry)

The fragmentation patterns distinguish the aliphatic core from the aromatic drugs.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy
1-(Pyrrolidin-1-yl)propan-2-amine 129.1

70.1 (Pyrrolidine ring)84.1 (Ring + CH2)20 eV

-PPP
204.1

98.1 (Pyrrolidinyl-propyl)105.0 (Benzoyl)25 eV
Reduced Metabolite (Alcohol) 206.1

98.1 (Pyrrolidinyl-propyl)160.1 (Loss of H2O)22 eV

Logical Validation & Causality (Scientific Integrity)

Why the Aliphatic Amine is a "Negative Control" for Activity

In structure-activity relationship (SAR) studies, 1-(Pyrrolidin-1-yl)propan-2-amine serves as a critical negative control.

  • Pharmacophore Theory: The dopamine transporter (DAT) binding pocket requires an aromatic moiety (phenyl ring) for

    
     stacking interactions.
    
  • Causality: Removal of the phenyl ring (yielding our target amine) results in a

    
    -fold loss of affinity for DAT/NET.
    
Self-Validating Analytical Check
  • The "Void Volume" Test: If you inject 1-(Pyrrolidin-1-yl)propan-2-amine on a standard C18 column and see a peak at 0.5–0.8 minutes, your method is invalid (no retention). You must switch to HILIC or PFPP (Pentafluorophenyl) phases to validate the quantification.

References

  • Springer, D., et al. (2003).[2] Metabolism of the new designer drug

    
    -pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP... in rat urine. Journal of Chromatography B. Link
    
  • Negreira, N., et al. (2015). In vitro metabolism of several synthetic cathinones... using LC-HRMS.[3][4] Analytical and Bioanalytical Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(Pyrrolidin-1-yl)propan-2-amine (CAS 50998-03-3).[5] National Library of Medicine. Link

  • Wada, T., et al. (2020).[3] Studies on the phase I metabolites of the new designer drug... in human urine.[3][4] Forensic Science International. Link

  • Manier, S.K., et al. (2018).

    
    -PiHP. Journal of Pharmaceutical and Biomedical Analysis. Link
    

Sources

Confirmation of 1-(Pyrrolidin-1-yl)propan-2-amine Purity by Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" Risk[1]

In pharmaceutical intermediate synthesis, relying on a single analytical method is a calculated risk that often fails.[1][2] For aliphatic diamines like 1-(pyrrolidin-1-yl)propan-2-amine , the standard certificate of analysis (CoA) often reports purity based on GC-FID area normalization or potentiometric titration.[2]

The Problem: These methods are chemically blind to specific contamination classes.[1][2] GC-FID misses non-volatiles (inorganic salts) and moisture.[1][2] Titration cannot distinguish between the target amine and high-molecular-weight basic byproducts or wet starting materials (e.g., residual pyrrolidine).[1]

The Solution: This guide details an orthogonal testing protocol combining Gas Chromatography (GC-FID) for organic impurity profiling and Quantitative NMR (qNMR) for absolute mass-balance purity. This dual-method approach eliminates the "Purity Gap"—the discrepancy between chromatographic purity (often >99%) and true active content (often <95%).

Molecule Profile & Analytical Challenges

Target Analyte: 1-(Pyrrolidin-1-yl)propan-2-amine CAS: 23159-07-1 (Generic/Isomer specific) Formula: C₇H₁₆N₂ MW: 128.22 g/mol [1][2][3]

Key Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard HPLC-UV (254 nm) useless without derivatization.[1][2]

  • High Basicity & Tailing: The secondary (pyrrolidine) and primary amine groups interact strongly with silanol groups in standard silica columns, causing severe peak tailing that masks impurities.[1]

  • Hygroscopicity: As a diamine, it avidly absorbs atmospheric moisture, artificially lowering the weight-based potency while maintaining high chromatographic purity.[1][2]

Method A: Gas Chromatography (GC-FID)

Purpose: Resolution of volatile organic impurities (regioisomers, starting materials).[4]

Standard GC columns (e.g., DB-5, HP-1) are unsuitable for this analyte due to amine-silanol interactions.[1][2] You must use a base-deactivated column.[1][2]

Protocol 1: Base-Deactivated GC-FID[2][3]
  • Instrument: Agilent 7890B / 8890 or equivalent with FID.

  • Column: Rtx-5 Amine or Stabilwax-DB (30 m x 0.32 mm ID x 1.0 µm film).[1][2]

    • Why: These columns have basic functional groups incorporated into the stationary phase to passivate surface silanols, ensuring sharp amine peaks.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 50:1).[1][2] Temperature: 250°C.[1][2]

    • Liner: Base-deactivated wool liner (Restek Sky or equivalent).[1][2]

  • Detector (FID): 300°C. H₂ flow 30 mL/min; Air flow 400 mL/min.[1][2]

  • Oven Program:

    • Hold at 60°C for 2 min (elute volatile solvents).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (elute high-boiling dimers).

  • Sample Prep: Dilute 10 mg sample in 1 mL Methanol (HPLC grade).

Self-Validation Check:

System Suitability: The asymmetry factor (


) for the main peak must be < 1.5. If 

, the liner is active and must be replaced.[1][2]

Method B: Quantitative NMR (qNMR) – The Gold Standard

Purpose: Absolute quantification (Mass Balance) including water and inorganics.

Unlike chromatography, qNMR signal intensity is directly proportional to the molar ratio of nuclei.[1][5] It does not require a reference standard of the analyte itself—only a certified internal standard (IS).[1]

Protocol 2: 1H-qNMR (Internal Standard Method)
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: Deuterium Oxide (D₂O) .[1][2]

    • Why: The amine is highly soluble in water.[1][2] D₂O facilitates protonation of the amines (shifting equilibrium), often sharpening peaks and preventing reaction with chlorinated solvents (e.g., reaction with CDCl₃ to form salts).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).[1]

    • Why: Maleic acid is non-volatile, stable, and provides a sharp singlet at ~6.0–6.3 ppm (olefinic protons), a region strictly devoid of signals from the aliphatic diamine (0.8–3.5 ppm).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds .

      • Expert Note: You must allow 5 × T1 relaxation. Small molecules in low-viscosity solvents have long T1s.[1][2] A standard 1s delay will under-quantify the analyte, causing a massive error.[1]

    • Scans (ns): 16 or 32 (High S/N required).

    • Spectral Width: -2 to 14 ppm.[1][2]

Calculation

[6]

Where:

  • 
     = Integral area[1][7]
    
  • 
     = Number of protons (Maleic acid olefin = 2; Analyte methyl doublet = 3)
    
  • 
     = Molecular Weight[1][8]
    
  • 
     = Weight (mg)
    
  • 
     = Purity (decimal)
    

Comparative Performance Guide

The following table illustrates why orthogonal testing is non-negotiable. These are representative data derived from typical batch failures of this class of amines.

FeatureMethod A: GC-FIDMethod B: qNMRMethod C: Titration (HClO₄)
Principle Volatility & InteractionNuclear Spin (Molar Ratio)Acid-Base Neutralization
Reported Purity 99.2% (Area%) 94.1% (w/w) 102.5% (w/w)
What it Sees Only volatile organics.[1][2]Everything with protons.[1][2]Total basicity.
What it Misses Water, Inorganic salts, non-volatile oligomers.[1][2]Impurities < 0.1% (low sensitivity).Non-basic impurities; distinguishes poorly between amines.[1][2]
Common Error Overestimation: Ignores the 5% water content.[1][2]None (if d1 is correct).Overestimation: Wet pyrrolidine residue consumes acid.[1][2]
Verdict Qualitative Check Quantitative Truth Unreliable

Decision Matrix & Workflow

The following diagram outlines the logical flow for certifying a batch of 1-(pyrrolidin-1-yl)propan-2-amine.

PurityWorkflow Start Crude/Isolated Product TGA Step 1: TGA / KF (Check Volatiles/Water) Start->TGA GC Step 2: GC-FID (Base-Deactivated) Start->GC Decision1 GC Purity > 98.0%? GC->Decision1 Reject1 Reject: Purify (Distillation) Decision1->Reject1 No qNMR Step 3: qNMR (Maleic Acid IS) Decision1->qNMR Yes Compare Compare: |GC - qNMR| qNMR->Compare Pass PASS: Release Batch Compare->Pass Diff < 2% Investigate FAIL: Check for Salts/Water Compare->Investigate Diff > 2%

Caption: Workflow for absolute purity determination. Note that GC is a gatekeeper for organic purity, while qNMR is the final arbiter of potency.

References

  • Paxton, T., et al. "Explanation of the Advantages of qNMR over HPLC for Purity Determination."[1][2] Acanthus Research, 2022.[1][2] Link

  • Bharti, S.K., and Roy, R. "Quantitative 1H NMR spectroscopy."[1][2] Trends in Analytical Chemistry, 2012.[1][2] (Standard protocol for relaxation delay optimization).

  • Restek Corporation. "Analysis of Amines by GC: Column Selection Guide."[1][2] Restek Technical Library. Link

  • PubChem. "1-(Pyrrolidin-1-yl)propan-2-amine Compound Summary." National Library of Medicine.[1][2] Link

  • Gouker, J. "Potentiometric Titration of Amines."[1][2] Metrohm Application Notes. (General reference for non-aqueous titration limitations).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-1-yl)propan-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.